KT-333
Description
Properties
CAS No. |
2502186-79-8 |
|---|---|
Molecular Formula |
C60H74ClN10O14PS |
Molecular Weight |
1257.8 g/mol |
IUPAC Name |
[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |
InChI |
InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |
InChI Key |
OANZCHOMQTZJOO-KTRCLUSBSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of KT-333: A Technical Guide to a First-in-Class STAT3 Degrader
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, differentiation, and immune responses.[1] Aberrant activation of STAT3 is a key driver in numerous cancers, including hematologic malignancies and solid tumors, making it a compelling therapeutic target.[2][3] However, STAT3 has historically been considered "undruggable" by conventional small molecule inhibitors due to its lack of a well-defined enzymatic active site.[1]
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to address this challenge by inducing the targeted degradation of the STAT3 protein.[2] Developed by Kymera Therapeutics, this compound utilizes the proteolysis-targeting chimera (PROTAC) technology to hijack the body's natural protein disposal system, offering a novel therapeutic modality for STAT3-dependent diseases.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery and Optimization
This compound was discovered through an iterative medicinal chemistry campaign aimed at optimizing potency, selectivity, and the drug metabolism and pharmacokinetics (DMPK) profile.[1] The molecule is a heterobifunctional degrader, consisting of a ligand that binds to STAT3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This design was optimized for high-affinity binding to both STAT3 and VHL, leading to the formation of a stable ternary complex, a critical step for efficient protein degradation.[5] Preclinical characterization demonstrated that this compound has favorable physicochemical properties and an ADME profile suitable for intravenous administration in humans.[6]
Mechanism of Action
This compound functions by inducing the selective degradation of STAT3 through the ubiquitin-proteasome system.[4] The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the STAT3 protein and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a STAT3-KT-333-VHL ternary complex.[5]
-
Ubiquitination: The VHL E3 ligase, now in proximity to STAT3, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the STAT3 protein.[5]
-
Proteasomal Degradation: The poly-ubiquitinated STAT3 is recognized and subsequently degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1]
-
Catalytic Cycle: After STAT3 degradation, this compound is released and can bind to another STAT3 protein, enabling a catalytic cycle of degradation.
This mechanism of action leads to the rapid and sustained depletion of both phosphorylated and unphosphorylated STAT3.[7][8] The degradation of STAT3 results in the downregulation of its target genes, such as SOCS3, and the induction of apoptosis in STAT3-dependent cancer cells.[1][2] Furthermore, this compound has been shown to induce an interferon-gamma (IFNγ)-stimulated gene signature, suggesting it can favorably modulate the tumor microenvironment.[7][8]
dot
Caption: Mechanism of action of this compound as a STAT3-targeting PROTAC.
Preclinical Data
This compound has demonstrated potent and selective degradation of STAT3 in various preclinical models.
In Vitro Potency and Selectivity
In vitro studies have shown that this compound potently degrades STAT3 in a variety of cancer cell lines.[1] Mass spectrometry analysis in human peripheral blood mononuclear cells (PBMCs) confirmed that this compound selectively degrades STAT3 over other STAT family members and nearly 9,000 other proteins.[1] This high selectivity is attributed to the unique protein-protein interactions between STAT3 and VHL mediated by this compound, which are not conserved in other STAT family members.[5]
| Parameter | Cell Line(s) | Value | Reference |
| DC50 (STAT3 Degradation) | Anaplastic Large Cell Lymphoma (ALCL) lines (4 types) | 2.5 - 11.8 nM | [1] |
| GI50 (Growth Inhibition) | Multiple ALCL cell lines | 8.1 - 57.4 nM | [4] |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy
In vivo studies using mouse xenograft models of STAT3-dependent cancers have demonstrated significant anti-tumor activity.[1][3] Weekly or bi-weekly intravenous administration of this compound led to durable tumor regressions.[1] Preclinical experiments established that achieving approximately 90% degradation of STAT3 for 48 hours was sufficient to induce irreversible cell growth inhibition and death in ALCL cell lines.[1][5]
| Model | Dosing | Outcome | Reference |
| SU-DHL-1 Xenograft | 5 mg/kg, IV, once a week for two weeks | 79.9% tumor growth inhibition (TGI) | [4] |
| SU-DHL-1 Xenograft | 10, 15, or 45 mg/kg, IV, once a week for two weeks | Complete tumor regression | [4] |
| SUP-M2 Xenograft | 10 mg/kg, IV, once a week for two weeks | 83.8% TGI | [4] |
| SUP-M2 Xenograft | 20 or 30 mg/kg, IV, once a week for two weeks | Complete tumor regression | [4] |
| CT-26 Syngeneic Model | In combination with anti-PD-1 | Robust anti-tumor synergy | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Clinical Development
This compound is being evaluated in a Phase 1a/1b clinical trial (NCT05225584) in patients with relapsed or refractory lymphomas, large granular lymphocytic leukemia (LGL-L), and solid tumors.[2][9] The FDA granted Fast Track designation to this compound for the treatment of relapsed/refractory cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[7]
dot
Caption: Workflow of the this compound Phase 1a/1b clinical trial.
Pharmacokinetics and Pharmacodynamics
In the Phase 1a dose-escalation portion of the study, this compound demonstrated linear pharmacokinetics, with plasma exposure increasing with dose.[2] Potent STAT3 degradation was observed in patient PBMCs, with mean maximum degradation ranging from 70% to 95% between the lowest and highest dose levels.[8] In tumor biopsies from a CTCL patient, this compound led to a robust reduction of STAT3 (up to 91%) and phosphorylated STAT3 (up to 99%).[8]
| Dose Level | Dose (mg/kg) | Mean Max STAT3 Degradation in PBMCs (Cycle 1) | Reference |
| 1 | 0.05 | 70% | [8] |
| 7 | 1.5 | 95% | [7][8] |
Table 3: Pharmacodynamic Effect of this compound in Phase 1a.
Safety and Tolerability
This compound has been generally well-tolerated.[7] The most common adverse events (AEs) were primarily Grade 1 and 2 and included stomatitis, fatigue, and nausea.[7]
| Adverse Event (Any Grade) | Frequency |
| Stomatitis | 42.6% |
| Fatigue | 22.5% |
| Nausea | 22.5% |
| Pyrexia | 19.1% |
| Alanine Aminotransferase Increased | 17.0% |
| Constipation | 17.0% |
| Diarrhea | 17.0% |
Table 4: Most Common Treatment-Emergent Adverse Events (as of June 3, 2024). [7]
Clinical Activity
Preliminary data from the Phase 1 trial have shown encouraging signs of anti-tumor activity across multiple hematologic malignancies.[7]
| Disease | Dose Level(s) | Response | Reference |
| Classical Hodgkin Lymphoma (cHL) | 4 | 2 of 3 patients achieved Complete Response (CR) | [10] |
| NK-cell Lymphoma (with STAT3 mutation) | 7 | 1 patient achieved CR | [7] |
| T-cell Lymphoma (TCL) | 2, 4-6 | 4 of 9 evaluable patients achieved Partial Response (PR) | [7] |
Table 5: Preliminary Clinical Responses to this compound.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the development of this compound are proprietary. However, this section outlines the standard methodologies for the key experiments cited.
In Vitro STAT3 Degradation Assay (Western Blotting)
This assay is used to quantify the reduction in STAT3 protein levels following treatment with this compound.
-
Cell Culture and Treatment: Cancer cell lines (e.g., SU-DHL-1) are cultured to ~80% confluency. Cells are then treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for STAT3. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the STAT3 band is quantified using densitometry software and normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
STAT3 Protein Quantification in PBMCs/Tumor Tissue (Mass Spectrometry)
Targeted mass spectrometry is used for precise quantification of STAT3 protein in clinical samples.[2]
-
Sample Preparation: PBMCs are isolated from whole blood using density gradient centrifugation. Tumor biopsies are homogenized. Samples are lysed, and total protein is quantified.
-
Protein Digestion: Proteins are denatured, reduced, and alkylated. They are then digested into peptides using a protease, typically trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted and cleaned up using a solid-phase extraction (SPE) method.
-
LC-MS/MS Analysis: A specific amount of the peptide sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Peptides are separated by reverse-phase chromatography.
-
Targeted Quantification: The mass spectrometer is operated in a targeted mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The instrument is programmed to specifically select and fragment predefined "proteotypic" peptides unique to STAT3.
-
Data Analysis: The signal intensity of the STAT3-specific fragment ions is measured. Absolute or relative quantification is achieved by comparing the signal to that of a spiked-in stable isotope-labeled internal standard peptide.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Culture: A human cancer cell line known to be dependent on STAT3 signaling (e.g., SU-DHL-1) is cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5-10 million) are suspended in a solution (e.g., PBS and Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers. Once tumors reach the target size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a vehicle suitable for intravenous (IV) injection. Mice in the treatment groups receive this compound at various doses and schedules (e.g., once weekly). The control group receives the vehicle only.
-
Efficacy Monitoring: Tumor volumes and mouse body weights are measured throughout the study (e.g., twice weekly).
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor growth inhibition (TGI) is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., measuring STAT3 levels via mass spectrometry).
Conclusion
This compound represents a significant advancement in the pursuit of targeting STAT3, a long-sought-after oncogene. By leveraging the PROTAC technology, this compound induces the efficient and selective degradation of STAT3, leading to potent anti-tumor activity in preclinical models. Early clinical data have demonstrated that this compound is well-tolerated and achieves robust STAT3 degradation in patients, which has translated into encouraging clinical responses in heavily pretreated populations with hematologic malignancies. The ongoing Phase 1 study will further define the safety and efficacy profile of this compound and guide its future development as a potentially transformative therapy for patients with STAT3-driven cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Safety, PK, PD, Clinical Activity of this compound in Adult Patients with Refractory Lymphoma, Large Granular Lymphocytic Leukemia, Solid Tumors [clin.larvol.com]
- 3. kymeratx.com [kymeratx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. kymeratx.com [kymeratx.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
The Role of STAT3 in Cancer Pathogenesis: A Technical Guide
Executive Summary: The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a latent cytoplasmic transcription factor, is a critical signaling node in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] In normal physiology, STAT3 activation is a tightly regulated and transient event. However, its persistent and aberrant activation is a common feature in a wide array of human cancers, where it functions as a potent oncogene.[1][2][3][4] Constitutively active STAT3 drives the transcription of a battery of genes that promote key hallmarks of cancer, such as uncontrolled proliferation, resistance to apoptosis, sustained angiogenesis, tissue invasion, metastasis, chronic inflammation, and evasion of the host immune response.[2][4][5][6] This central role in tumor progression has validated STAT3 as a high-priority target for the development of novel anticancer therapies.[1][5] This guide provides an in-depth examination of the STAT3 signaling pathway, its multifaceted role in oncogenesis, quantitative data on its activity in various cancers, key experimental protocols for its study, and an overview of therapeutic strategies targeting this pathway.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are a family of seven cytoplasmic transcription factors that transmit signals from cell-surface receptors to the nucleus, leading to the regulation of gene expression.[2][6] Among these, STAT3 is one of the most extensively studied in the context of cancer.[2]
Canonical Activation
The most well-established mechanism of STAT3 activation is the canonical Janus kinase (JAK)-STAT pathway.[2] This pathway is initiated by the binding of various cytokines (e.g., Interleukin-6 [IL-6], IL-10) and growth factors (e.g., Epidermal Growth Factor [EGF], Vascular Endothelial Growth Factor [VEGF]) to their cognate receptors on the cell surface.[7][8][9]
The activation sequence proceeds as follows:
-
Ligand Binding and Receptor Dimerization: The binding of a ligand induces the dimerization or oligomerization of its receptor.[8]
-
JAK Activation: This receptor dimerization brings the associated JAK family tyrosine kinases into close proximity, allowing them to trans-phosphorylate and activate each other.[8]
-
STAT3 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of latent STAT3 monomers in the cytoplasm.[2][6] Once recruited, STAT3 is itself phosphorylated by the JAKs on a critical tyrosine residue (Tyr705).[8][9][10]
-
Dimerization and Nuclear Translocation: This phosphorylation event causes the STAT3 monomers to dissociate from the receptor and form stable homodimers (or heterodimers with other STATs, like STAT1) through reciprocal SH2 domain-phosphotyrosine interactions.[2][8][10]
-
DNA Binding and Gene Transcription: The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby initiating their transcription.[2][8][10]
Non-Canonical Activation and Negative Regulation
Beyond the canonical pathway, STAT3 can also be activated by non-receptor tyrosine kinases, such as SRC and ABL, which are often overactive in cancer cells.[8] Furthermore, STAT3 can be activated through phosphorylation on a serine residue (Ser727) and acetylation, which further modulate its transcriptional activity.[9]
The duration and intensity of STAT3 signaling are normally kept in check by negative regulators. These include tyrosine phosphatases like SHP-1 and SHP-2, which dephosphorylate and inactivate STAT3, as well as the Suppressor of Cytokine Signaling (SOCS) and Protein Inhibitor of Activated STAT (PIAS) families of proteins.[11] In many cancers, these negative regulatory mechanisms are compromised, contributing to the persistent activation of STAT3.[12]
The Role of STAT3 in the Hallmarks of Cancer
Persistent STAT3 activation is not merely a bystander effect but an active driver of oncogenesis, contributing to nearly all of the recognized "hallmarks of cancer."[1] Aberrant STAT3 signaling has been reported in up to 70% of cancers.[4]
Sustaining Proliferative Signaling and Evading Apoptosis
STAT3 directly promotes uncontrolled cell proliferation by upregulating the transcription of genes that control the cell cycle, such as c-Myc and Cyclin D1.[2][5] This leads to dysregulation of the cell cycle and unchecked cellular division.[2] At the same time, STAT3 confers a powerful survival advantage to cancer cells by inducing the expression of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Survivin.[4][5] This prevents programmed cell death, allowing damaged or malignant cells to survive and proliferate.[4]
Inducing Angiogenesis
For a tumor to grow beyond a minimal size, it must develop its own blood supply through a process called angiogenesis.[13] STAT3 is a key transcriptional activator of this process.[13][14] It directly upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, and Hypoxia-Inducible Factor-1α (HIF-1α), which is another master regulator of angiogenesis.[4][15] Persistent STAT3 activation in tumor cells leads to the secretion of these factors, which stimulate the proliferation and migration of endothelial cells to form new blood vessels that nourish the growing tumor.[13][14][16]
Activating Invasion and Metastasis
The spread of cancer cells to distant organs, or metastasis, is the primary cause of cancer-related mortality.[17] STAT3 plays a crucial role in multiple steps of the metastatic cascade.[10][17] It promotes the degradation of the extracellular matrix, a key step in local invasion, by increasing the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-7, and MMP-9.[4][15] Additionally, STAT3 signaling enhances cancer cell motility and migration through the regulation of genes like WASF3.[18]
Tumor-Promoting Inflammation and Immune Evasion
A chronic inflammatory state in the tumor microenvironment is now recognized as a major driver of cancer progression, and STAT3 is a central mediator of this process.[19][20] STAT3 and another transcription factor, NF-κB, are often co-activated in tumor cells and create a feedforward loop with immune cells, promoting the expression of pro-inflammatory cytokines like IL-6 that, in turn, further activate STAT3.[20][21]
Crucially, STAT3 activation orchestrates a profound suppression of the anti-tumor immune response.[22]
-
In Tumor Cells: STAT3 activation upregulates the expression of immune checkpoint ligands like PD-L1, which inhibits the function of cytotoxic T cells.[12] It also suppresses the expression of immunostimulatory molecules.[22][23]
-
In Immune Cells: STAT3 signaling in immune cells within the tumor microenvironment is broadly immunosuppressive. It impairs the maturation and antigen-presenting function of dendritic cells, inhibits the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells, and promotes the expansion of immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[24][25][26][27]
This dual role of promoting inflammation while suppressing anti-tumor immunity makes STAT3 a key factor in allowing tumors to evade immune destruction.[19][22]
Quantitative Data and Downstream Targets
The oncogenic activity of STAT3 is a direct result of the diverse array of genes it regulates. Its expression and activation levels are frequently elevated across a broad spectrum of human malignancies.
Key Downstream Target Genes of STAT3
The transcriptional targets of STAT3 are numerous and directly reflect its role in promoting cancer hallmarks. Direct binding of STAT3 to the promoters of these genes has been confirmed by experimental techniques such as Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assay (EMSA).[3]
| Category | Target Gene | Function in Cancer Pathogenesis | References |
| Cell Proliferation | c-Myc | Master regulator of cell growth and proliferation. | [2][5] |
| Cyclin D1 | Promotes G1/S phase transition in the cell cycle. | [2][5] | |
| Anti-Apoptosis | Bcl-2, Bcl-xL | Inhibit the intrinsic apoptotic pathway. | [4][5] |
| Mcl-1 | Anti-apoptotic protein essential for cell survival. | [2][4] | |
| Survivin | Inhibits caspase activation, blocking apoptosis. | [4][5] | |
| Angiogenesis | VEGF | Potent stimulator of endothelial cell proliferation and migration. | [4][15] |
| HIF-1α | Master transcriptional regulator of the response to hypoxia; induces angiogenesis. | [4][15] | |
| Invasion/Metastasis | MMP-2, MMP-9 | Degrade extracellular matrix, facilitating invasion. | [4][15] |
| Immune Modulation | IL-6, IL-10 | Immunosuppressive cytokines that also create a STAT3 activation loop. | [20][22] |
| PD-L1 | Immune checkpoint ligand that inhibits T-cell function. | [12] |
Table 1: Key Downstream Target Genes of STAT3 in Cancer. This table summarizes a selection of critical STAT3 target genes and their contributions to oncogenesis.
Constitutive STAT3 Activation in Various Human Cancers
The persistent phosphorylation and activation of STAT3 is a hallmark of many solid tumors and hematological malignancies. This aberrant activation is often associated with a more aggressive disease phenotype and poorer prognosis for patients.[1][2]
| Cancer Type | Prevalence of Constitutive STAT3 Activation | Clinical Significance | References |
| Head and Neck | Frequently overexpressed and activated. | Associated with tumor progression and poor prognosis. | [28] |
| Breast Cancer | Frequently activated, especially in triple-negative subtype. | Correlates with metastasis and therapeutic resistance. | [3][5] |
| Lung Cancer | Commonly observed in non-small cell lung cancer (NSCLC). | Linked to tumor growth, immune evasion, and poor outcomes. | [1][8] |
| Pancreatic Cancer | High levels of activation are common. | Contributes to proliferation, angiogenesis, and chemoresistance. | [5][15] |
| Colorectal Cancer | Frequently activated. | Promotes tumor cell survival and metastasis. | [1] |
| Prostate Cancer | Often constitutively active. | Implicated in tumor growth and progression. | [3] |
| Ovarian Cancer | Frequently observed. | Associated with cell survival and resistance to therapy. | [2][5] |
| Melanoma | High levels of activation are common. | Drives proliferation and immune suppression. | [28] |
| Leukemias/Lymphomas | Persistently activated in various hematological malignancies. | Critical for the survival and proliferation of malignant cells. | [5] |
Table 2: Constitutive STAT3 Activation in Various Human Cancers. This table highlights the widespread nature of aberrant STAT3 signaling across different tumor types.
Targeting STAT3 for Cancer Therapy
Given its central role as a driver of malignancy, STAT3 is an attractive and well-validated therapeutic target.[6] The goal of STAT3-targeted therapies is to inhibit its oncogenic signaling in cancer cells, thereby suppressing tumor growth and metastasis and potentially reversing tumor-induced immunosuppression.[15]
A variety of strategies are being pursued to inhibit the STAT3 pathway, including direct inhibitors that bind to the STAT3 protein itself (e.g., targeting the SH2 domain to prevent dimerization) and indirect inhibitors that target upstream activators like JAKs or other tyrosine kinases.[6][29]
| Inhibitor (Class) | Mechanism of Action | Selected Cancer Indications in Trials | Status/Phase | References |
| Napabucasin (BBI608) | Small molecule inhibitor of STAT3-mediated transcription. | Colorectal, Pancreatic, Gastric Cancer. | Advanced to Phase III (some trials discontinued). | [29][30] |
| Danvatirsen (AZD9150) | Antisense Oligonucleotide (ASO). | Binds to STAT3 mRNA, leading to its degradation. | Lymphoma, Lung Cancer, Hepatocellular Carcinoma. | Phase I/II. |
| TTI-101 | Small molecule SH2 domain inhibitor. | Binds directly to STAT3, preventing activation. | Hepatocellular Carcinoma, Breast Cancer. | Phase II; Granted Fast Track and Orphan Drug status by FDA. |
| OPB-31121 | Small molecule inhibitor. | Inhibits STAT3 phosphorylation. | Hepatocellular Carcinoma, Solid Tumors. | Phase I. |
| STAT3 Decoy ODN | Decoy Oligonucleotide. | Competitively inhibits STAT3 from binding to gene promoters. | Head and Neck Squamous Cell Carcinoma. | Phase 0/I. |
Table 3: Selected STAT3 Inhibitors in Clinical Development. This table provides an overview of different therapeutic modalities being investigated to target the STAT3 pathway. Clinical trial statuses are subject to change.
Key Experimental Protocols for STAT3 Research
Investigating the role of STAT3 in cancer requires robust and specific experimental techniques. The following section details the methodologies for core assays used to assess STAT3 activation, DNA binding, and its functional consequences.
Western Blotting for Phospho-STAT3 (p-STAT3) and Total STAT3
This is the most common method to determine the activation state of STAT3 by measuring the levels of Tyr705-phosphorylated STAT3 relative to the total amount of STAT3 protein.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) or total STAT3.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to confirm equal protein loading.
References
- 1. jebms.org [jebms.org]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 activation: A key factor in tumor immunoescape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of STAT3 in cancer metastasis and translational advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. STAT3 and STAT5 Activation in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 13. The roles of signal transducer and activator of transcription factor 3 in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Role of STAT3 in Cancer Metastasis and Translational Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. The involvement of JAK-STAT3 in cell motility, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Involvement of STAT3 in immune evasion during lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. grantome.com [grantome.com]
- 26. STAT3: A Target to Enhance Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Heterobifunctional Degraders for Transcription Factors: A Technical Guide
Executive Summary
Transcription factors (TFs), long considered "undruggable" targets due to their lack of well-defined enzymatic pockets, are now at the forefront of therapeutic innovation through the advent of targeted protein degradation. Heterobifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), represent a paradigm shift in tackling diseases driven by aberrant TF activity. These molecules function by coopting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate pathogenic TFs. This in-depth technical guide provides a comprehensive overview of the core principles, design strategies, and experimental evaluation of heterobifunctional degraders targeting key transcription factors. We present quantitative data on prominent degraders, detailed experimental protocols for their characterization, and visual representations of their mechanisms and relevant signaling pathways to empower researchers in this burgeoning field.
Introduction to Heterobifunctional Degraders for Transcription Factors
Traditional small-molecule inhibitors typically function by occupying the active site of a protein to block its function. However, many transcription factors lack such "ligandable" pockets, making them intractable to this classical approach.[1][2] Heterobifunctional degraders overcome this limitation by acting as a molecular bridge between a target transcription factor and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the TF, marking it for degradation by the proteasome.[4][5] This event-driven, catalytic mechanism allows for the elimination of the entire protein, offering potential advantages over occupancy-driven inhibition, including improved potency and the ability to overcome resistance mechanisms.[5]
The modular nature of these degraders, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for rational design and optimization.[6] For transcription factors that lack known small-molecule binders, innovative strategies such as TF-PROTACs and TRAFTACs utilize DNA oligonucleotides or other moieties that recognize the DNA-binding domain of the TF to recruit them for degradation.[7]
Mechanism of Action
The catalytic cycle of a heterobifunctional degrader involves several key steps, leading to the selective degradation of a target transcription factor.
Quantitative Data for Key Transcription Factor Degraders
The efficacy of heterobifunctional degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following tables summarize these parameters for several prominent degraders targeting key transcription factors.
Table 1: Androgen Receptor (AR) Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|
| ARV-110 | VCaP | ~1 | >90 | CRBN | [2] |
| ARD-2585 | VCaP | 0.1 | >95 | CRBN | [8] |
| Compound 11 | VCaP | 1.0 | >95 | CRBN |[8] |
Table 2: Estrogen Receptor α (ERα) Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|
| ARV-471 | MCF7 | 1.8 | >90 | CRBN | [9] |
| Vepdegestrant (ARV-471) | MCF7 | ~2 | Not Specified | CRBN | [10] |
| Vepdegestrant (ARV-471) | MCF7 | 0.9 | 95 | CRBN |[11] |
Table 3: BRD4 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|
| dBET6 | HEK293T | 6 | 97 | CRBN | [12] |
| PROTAC 8 | AR-positive prostate cancer cells | Sub-nanomolar | >99 | Not Specified |[13] |
Table 4: c-Myc Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|
| ProMyc | HCT116 | 5.02 | 95 | CRBN | [14] |
| ProMyc | A549 | 98.52 | Not Specified | CRBN |[14] |
Table 5: STAT3 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|
| SD-36 | Molm-16 | 0.06 µM | Not Specified | CRBN | [15] |
| SD-436 | SU-DHL-1 | 10 | >95 | CRBN | [16] |
| SD-36 | MOLM-16 | Not Specified | Depletes at 1 µM | CRBN |[17] |
Signaling Pathways Targeted by Transcription Factor Degraders
The degradation of a target transcription factor can have profound effects on downstream signaling pathways, leading to therapeutic outcomes. Below are simplified representations of key signaling pathways and the point of intervention by heterobifunctional degraders.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLAS2024 [slas2024.eventscribe.net]
- 7. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 8. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effect of Anti‐c‐Myc Aptamer‐Based PROTAC for Degradation of the c‐Myc Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SD-436 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 17. medkoo.com [medkoo.com]
Preclinical Evidence for KT-333 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of KT-333, a first-in-class, potent, and selective heterobifunctional degrader of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the mechanism of action, in vitro and in vivo efficacy, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound is a targeted protein degrader that leverages the body's own ubiquitin-proteasome system to selectively eliminate STAT3 protein.[1][2] It is a heterobifunctional small molecule, also known as a proteolysis-targeting chimera (PROTAC), composed of a ligand that binds to STAT3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This binding induces the formation of a ternary complex between STAT3, this compound, and VHL.[3] This proximity facilitates the polyubiquitination of STAT3, marking it for degradation by the 26S proteasome.[1][2][4] The degradation of STAT3 leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis in STAT3-dependent cancer cells.[3][4]
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of STAT3 across various cancer cell lines, particularly those with STAT3 pathway dependency.
Quantitative In Vitro Data
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Notes |
| ALCL Lines (unspecified) | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | - | Potent degradation of STAT3.[5] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | - | 8.1 - 57.4 | Irreversible growth inhibition and induction of caspase 3/7 activity.[1] |
| Multiple ALCL Lines | Anaplastic Large Cell Lymphoma | - | 8.1 - 57.4 | Broad activity in ALCL cell lines.[1] |
DC50: Concentration required to degrade 50% of the target protein. GI50: Concentration required to inhibit cell growth by 50%.
Experimental Protocols
STAT3 Degradation Assay (Western Blot):
-
Cell Culture: Cancer cell lines (e.g., SU-DHL-1) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[4]
-
Lysis: Cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for STAT3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: Band intensities are quantified, and the percentage of STAT3 degradation is calculated relative to the vehicle-treated control.
Cell Viability/Growth Inhibition Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere (if applicable), they are treated with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (indicative of viable cells) is added to each well.
-
Data Analysis: The luminescent signal is read using a plate reader. The GI50 value is calculated by fitting the dose-response data to a non-linear regression curve.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical mouse models of hematologic malignancies and solid tumors.
Quantitative In Vivo Data
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) / Regression | Notes |
| SU-DHL-1 Xenograft | Anaplastic Large Cell Lymphoma | 5 mg/kg, IV, once a week for two weeks | 79.9% TGI | Dose-dependent anti-tumor activity observed. |
| SU-DHL-1 Xenograft | Anaplastic Large Cell Lymphoma | 10, 15, or 45 mg/kg, IV, once a week for two weeks | Complete tumor regression | Higher doses led to sustained tumor regression.[2] |
| SUP-M2 Xenograft | Anaplastic Large Cell Lymphoma | 10 mg/kg, IV, once a week for two weeks | 83.8% TGI | Efficacy demonstrated in a second ALCL model.[1] |
| SUP-M2 Xenograft | Anaplastic Large Cell Lymphoma | 20 or 30 mg/kg, IV, once a week for two weeks | Complete tumor regression | Confirmed robust anti-tumor activity at higher doses.[1] |
| CT-26 Syngeneic | Colorectal Cancer | In combination with anti-PD1 therapy | Robust anti-tumor synergy and development of immunological memory | Demonstrates potential for combination therapy and immune modulation. |
Experimental Protocols
Xenograft/Syngeneic Mouse Models:
-
Animal Strain: Immunocompromised mice (e.g., NOD SCID) for human cell line xenografts (e.g., SU-DHL-1, SUP-M2) or immunocompetent mice (e.g., BALB/c) for syngeneic models (e.g., CT-26).
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization: Once tumors reach a specified average size, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered via the specified route (e.g., intravenously) and schedule. The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition or regression, calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored as indicators of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors and other tissues may be harvested to assess the levels of STAT3 and downstream markers via methods like Western blotting or immunohistochemistry to confirm target engagement.
Selectivity and Pharmacokinetics
Preclinical studies have highlighted the high selectivity of this compound for STAT3 over other proteins, including other STAT family members, as demonstrated by mass spectrometry in human peripheral blood mononuclear cells (PBMCs).[5] Pharmacokinetic (PK) and pharmacodynamic (PD) analyses in the SU-DHL-1 xenograft model have shown that intermittent dosing schedules achieving approximately 90% degradation of STAT3 for about 48 hours are sufficient to drive tumor regression.[5] These findings support the potential for weekly or bi-weekly dosing in a clinical setting.[5]
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in STAT3-driven malignancies. It demonstrates potent and selective degradation of STAT3, leading to significant anti-tumor activity in both in vitro and in vivo models. The well-characterized mechanism of action, favorable pharmacodynamic profile, and demonstrated efficacy in preclinical models underscore the potential of this compound as a novel therapeutic agent for patients with hematologic and solid tumors. Ongoing clinical trials will further elucidate its safety and efficacy in humans.[5][6]
References
The Advent of STAT3 Degraders: A Technical Overview of Kymera Therapeutics' Program
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) has long been recognized as a pivotal node in cellular signaling, implicated in a myriad of human pathologies, most notably cancer.[1][2][3] Its role in promoting cell proliferation, survival, and immune evasion has made it an attractive, yet historically "undruggable," therapeutic target.[3][4][5] Kymera Therapeutics is at the forefront of a new therapeutic modality, targeted protein degradation, to address this challenge. Their STAT3 degrader program, spearheaded by the clinical candidate KT-333 (also known as lirodegimod), aims to eliminate the STAT3 protein entirely, rather than merely inhibiting its function.[4][5][6] This in-depth guide synthesizes the available technical data on Kymera's STAT3 degrader program, offering a comprehensive resource for professionals in the field.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a central role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in critical cellular processes.[1][3][7] The canonical activation of STAT3 is primarily mediated by Janus kinases (JAKs).[1][4] Persistent activation of STAT3 is a hallmark of numerous malignancies, contributing to tumor progression, metastasis, and resistance to therapy.[1][2]
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloodcancerunited.org [bloodcancerunited.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. drughunter.com [drughunter.com]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
The Emergence of KT-333: A Targeted Protein Degrader for Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in various cellular processes, including cell growth, differentiation, and survival.[1] In numerous hematological malignancies, such as T-cell lymphomas and Hodgkin's lymphoma, the STAT3 signaling pathway is constitutively activated, driving tumor progression and creating an immunosuppressive tumor microenvironment.[2][3] Historically, the development of direct STAT3 inhibitors has been challenging. KT-333, a first-in-class, potent, and highly selective heterobifunctional small molecule, represents a novel therapeutic strategy by inducing the targeted degradation of the STAT3 protein.[2][4] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its mechanism of action and related pathways.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that orchestrates the degradation of STAT3 through the ubiquitin-proteasome system.[5] It is composed of a ligand that binds to STAT3 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding brings STAT3 and the E3 ligase into close proximity, facilitating the ubiquitination of STAT3.[5] The polyubiquitinated STAT3 is then recognized and degraded by the proteasome, leading to a reduction in both STAT3 and phosphorylated STAT3 (pSTAT3) levels.[6] This degradation of STAT3 inhibits downstream signaling pathways that are crucial for tumor cell proliferation and survival.[7]
References
- 1. SAFETY, PHARMACOKINETICS, PHARMACODYNAMICS AND CLINICAL ACTIVITY OF... - Shastri A - - Jun 13 2024 [library.ehaweb.org]
- 2. kymeratx.com [kymeratx.com]
- 3. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 4. kymeratx.com [kymeratx.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for KT-333 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KT-333, a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), in a cell culture setting.
Introduction
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively degrades STAT3 protein.[1][2][3] It functions by binding to both the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[4][5][6] Aberrant STAT3 activation is a key driver in numerous hematologic malignancies and solid tumors, making it a compelling therapeutic target.[1][7][8] this compound offers a novel therapeutic modality to target STAT3, which has been historically considered "undruggable".[1]
Mechanism of Action
This compound is a heterobifunctional molecule. One end engages the STAT3 protein, and the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. The degradation of STAT3 inhibits downstream signaling pathways involved in cell proliferation, survival, and immune evasion.[3]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Citation |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 11.8 ± 2.3 | 8.1 - 57.4 | [4][9] |
| Other ALCL lines | Anaplastic Large Cell Lymphoma | 2.5 - 11.8 | 8.1 - 57.4 | [1] |
DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% growth inhibition.
Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 1257.78 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL | [2][10] |
| Solubility in PBS (pH 7.4) | 103 mg/mL | [1][8] |
Experimental Protocols
Cell Culture and Reagent Preparation
a. Cell Line Maintenance:
-
Culture lymphoma cell lines (e.g., SU-DHL-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cell viability is >95% before starting any experiment.
b. This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[10]
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Caption: General experimental workflow for in vitro studies.
STAT3 Degradation Assay (Western Blot)
This protocol is to determine the extent of STAT3 degradation following this compound treatment.
a. Cell Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for 24 hours.[8][11] Include a DMSO-treated control.
b. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software to determine the percentage of STAT3 degradation relative to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
a. Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate.
b. Cell Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.[8] Include a DMSO-treated control.
c. Viability Measurement:
-
Use a commercial cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay
This protocol assesses the induction of apoptosis following this compound treatment.
a. Cell Treatment:
-
Seed cells in a 96-well plate as described for the cell viability assay.
-
Treat cells with various concentrations of this compound for 48 hours.[4][9]
b. Apoptosis Measurement:
-
Use a luminescent-based caspase activity assay, such as the Caspase-Glo® 3/7 Assay (Promega), to measure caspase-3 and caspase-7 activities.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate reader.
-
Express the results as fold change in caspase activity relative to the DMSO-treated control.
Safety and Handling
This compound is for research use only and should be handled by trained personnel in a laboratory setting.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | Heterobifunctional STAT3 degrader | TargetMol [targetmol.com]
- 7. bloodcancerunited.org [bloodcancerunited.org]
- 8. kymeratx.com [kymeratx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. kymeratx.com [kymeratx.com]
Application Notes and Protocols for Measuring KT-333 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a transcription factor that is aberrantly activated in a multitude of cancers, STAT3 has long been considered a high-value but "undruggable" target.[1][2] this compound functions as a proteolysis-targeting chimera (PROTAC), mediating the selective degradation of STAT3 through the ubiquitin-proteasome system by forming a ternary complex between the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This leads to the ubiquitination and subsequent proteasomal degradation of STAT3, resulting in the inhibition of downstream signaling pathways that drive tumor cell proliferation, survival, and immune evasion.[2][4][6]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, from direct measurement of STAT3 degradation to the assessment of downstream cellular consequences.
Mechanism of Action: this compound-Mediated STAT3 Degradation
This compound is a bifunctional molecule with two key domains: one that binds to the STAT3 protein and another that recruits the VHL E3 ubiquitin ligase. By bringing STAT3 and VHL into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase complex to STAT3. Poly-ubiquitinated STAT3 is then recognized and degraded by the 26S proteasome.
References
- 1. researchgate.net [researchgate.net]
- 2. kymeratx.com [kymeratx.com]
- 3. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kymeratx.com [kymeratx.com]
Application Note: Monitoring STAT3 Degradation Induced by KT-333 Using Western Blot
For Research Use Only.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of various human cancers, making it a compelling target for therapeutic intervention.[2][3] KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader designed to target STAT3 for degradation.[4] this compound operates through the ubiquitin-proteasome system by linking STAT3 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the STAT3 protein.[5][6] This application note provides a detailed protocol for utilizing Western blot to monitor the degradation of STAT3 in response to this compound treatment.
STAT3 Signaling and Degradation Pathway
Under normal physiological conditions, cytokines and growth factors activate the JAK/STAT3 pathway.[3] This leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it regulates the transcription of target genes.[1][3][7] this compound, a proteolysis-targeting chimera (PROTAC), hijacks the cell's natural protein disposal system to selectively eliminate STAT3.
Caption: STAT3 signaling and degradation by this compound.
Quantitative Data Summary
Clinical and preclinical studies have demonstrated dose-dependent degradation of STAT3 and pathway inhibition upon treatment with this compound.
| Metric | Dose Level | Result | Cell/Sample Type | Reference |
| STAT3 Degradation | Dose Level 7 | Up to 95% mean maximum degradation | Peripheral Blood Mononuclear Cells (PBMCs) | [8] |
| Dose Level 4 | Robust reduction | Cutaneous T-cell Lymphoma (CTCL) tumor biopsy | [9] | |
| pSTAT3 Reduction | Dose Level 4 | Robust reduction | CTCL tumor biopsy | [9] |
| SOCS3 Expression | Dose Level 4 | Robust reduction | CTCL tumor biopsy | [9] |
| - | Transcriptional downregulation correlated with STAT3 protein levels | Blood | [4] | |
| DC50 | - | 2.5 - 11.8 nM | Anaplastic T cell lymphoma (ALCL) lines | [10] |
Experimental Protocol: Western Blot for STAT3 Degradation
This protocol outlines the steps to assess the degradation of total STAT3, phosphorylated STAT3 (pSTAT3), and downstream targets like SOCS3.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with known STAT3 pathway activation (e.g., SU-DHL-1, anaplastic large-cell lymphoma).
-
Culture Conditions: Culture cells according to standard protocols.
-
Treatment:
-
Seed cells and allow them to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time course (e.g., 4, 8, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for pathway inhibition if available.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.[11][12]
-
Cell Lysis
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-SOCS3
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the intensity of the target protein bands to the loading control.
Caption: Western Blot workflow for STAT3 degradation analysis.
Expected Results
A successful experiment will show a dose- and time-dependent decrease in the protein levels of total STAT3 and pSTAT3 in cells treated with this compound compared to the vehicle control. The expression of downstream targets like SOCS3 should also decrease, confirming pathway inhibition.[4] Pre-treatment with a proteasome inhibitor should rescue the degradation of STAT3, confirming that this compound's mechanism of action is proteasome-dependent. The levels of the loading control (β-actin or GAPDH) should remain consistent across all lanes.
References
- 1. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 8. Kymera Therapeutics Shares Phase 1 STAT3 Degrader this compound Data at EHA Meeting [synapse.patsnap.com]
- 9. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader this compound at EHA Annual Meeting - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kymeratx.com [kymeratx.com]
Application Notes and Protocols for KT-333 in Murine Models
For Research Use Only
Introduction
KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] As a key signaling molecule, STAT3 is implicated in cell proliferation, differentiation, and apoptosis.[2] Its aberrant activation is a hallmark of various malignancies, making it a compelling therapeutic target.[1] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation approach offers a promising strategy for STAT3-dependent cancers.[4] These application notes provide detailed protocols for the dosage and administration of this compound in preclinical mouse models, intended for researchers, scientists, and drug development professionals.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Mouse Models
The following tables summarize the dose-dependent anti-tumor activity of this compound administered intravenously in various mouse xenograft models.
| Mouse Model | Cell Line | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome |
| Female NOD SCID | SU-DHL-1 | Once a week for two weeks | 5 | 79.9% TGI |
| 10 | Complete tumor regression | |||
| 15 | Complete tumor regression | |||
| 45 | Complete tumor regression | |||
| Female NOD SCID | SUP-M2 | Once a week for two weeks | 10 | 83.8% TGI |
| 20 | Complete tumor regression | |||
| 30 | Complete tumor regression |
Data compiled from publicly available preclinical study results.[5]
Pharmacodynamic Effect of this compound in a Xenograft Model
| Mouse Model | Cell Line | Dosing | Time Point | STAT3 Degradation in Tumor |
| SU-DHL-1 Xenograft | SU-DHL-1 | Single Dose | 48 hours | ~90% |
This level of STAT3 degradation for 48 hours has been shown to be sufficient to induce irreversible cell growth inhibition and death in preclinical models.[6][7]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated STAT3 protein degradation.
In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo efficacy study of this compound.
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Sterile, buffered Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Protocol:
-
Based on preclinical data, this compound exhibits good solubility in buffered PBS (103 mg/mL).[8]
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the appropriate volume of sterile, buffered PBS (pH 7.4) to achieve the desired final concentration for dosing.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution according to the manufacturer's recommendations (e.g., -20°C for short-term or -80°C for long-term storage).[5] Before administration, warm the solution to room temperature.[9]
Intravenous (Tail Vein) Administration in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
-
Prepared this compound solution
Protocol:
-
Warm the mouse for 5-10 minutes using a heat lamp or warming pad to induce vasodilation of the tail veins.[6] This is a critical step for successful injection.
-
Place the mouse in an appropriately sized restrainer.
-
Gently clean the tail with a 70% ethanol wipe. The two lateral tail veins should be visible.
-
Draw the calculated volume of this compound solution into a sterile syringe fitted with a 27-30 gauge needle. Ensure all air bubbles are removed. The maximum recommended volume for a bolus IV injection in mice is 5 ml/kg.
-
Position the needle, with the bevel facing up, parallel to the tail vein. Insert the needle smoothly into the distal third of the vein.[9] A successful insertion may result in a small "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily.[6] Observe for any signs of resistance or the formation of a subcutaneous bleb, which indicates a failed injection.
-
If the injection is successful, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[10]
-
Monitor the mouse for a few minutes post-injection before returning it to its home cage.
Tumor Growth Inhibition (TGI) Study
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Tumor cells (e.g., SU-DHL-1, SUP-M2)
-
Matrigel (optional, but recommended for some cell lines)
-
Sterile PBS
-
Syringes and needles for cell implantation
-
Digital calipers
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor volume when they become palpable.
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle intravenously according to the planned dosing schedule (e.g., once weekly).[9]
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
-
Western Blot for STAT3 Degradation in Tumor Xenografts
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., rabbit anti-STAT3, rabbit anti-p-STAT3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Excise tumors from treated and control mice at specified time points post-dosing.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[2]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and perform electrophoresis.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against total STAT3 or p-STAT3 (e.g., at a 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of STAT3 degradation relative to a loading control (e.g., β-actin or GAPDH).
-
Pharmacokinetic (PK) Analysis by LC-MS/MS
Materials:
-
Plasma and tumor homogenate samples
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Internal standard
-
LC-MS/MS system
Protocol (General Workflow):
-
Sample Preparation:
-
For plasma samples, perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
For tumor samples, first homogenize the tissue in a suitable buffer, then proceed with protein precipitation.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the analyte (this compound) from matrix components using a suitable C18 column and a gradient mobile phase.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[14]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions, reagents, and equipment. It is essential to adhere to all institutional guidelines and regulations for animal care and use.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. aboutthathealth.com [aboutthathealth.com]
- 4. sciex.com [sciex.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. waters.com [waters.com]
- 14. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Measuring KT-333-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1] By inducing the ubiquitination and subsequent proteasomal degradation of STAT3, this compound effectively abrogates its role in promoting tumor cell proliferation, survival, and immune evasion.[2][3] A key consequence of STAT3 degradation by this compound is the induction of apoptosis, or programmed cell death, in cancer cells dependent on STAT3 signaling.[4]
These application notes provide detailed protocols for a selection of robust and widely accepted assays to quantify and characterize this compound-induced apoptosis in both in vitro and in vivo research settings. The described methods will enable researchers to elucidate the apoptotic mechanism of action of this compound and evaluate its efficacy.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by linking the STAT3 protein to an E3 ubiquitin ligase, leading to the polyubiquitination of STAT3 and its subsequent degradation by the 26S proteasome. The depletion of cellular STAT3 disrupts downstream signaling pathways that are critical for cell survival. This disruption ultimately culminates in the activation of the intrinsic apoptotic cascade, characterized by the activation of executioner caspases, DNA fragmentation, and the externalization of phosphatidylserine (B164497) on the cell surface.
References
Application Notes and Protocols: Unveiling KT-333 Resistance Mechanisms with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] STAT3 is a transcription factor that is aberrantly activated in a multitude of hematological malignancies and solid tumors, playing a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[5][6][7] this compound functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of STAT3 through the ubiquitin-proteasome system.[8][9] While showing promise in clinical trials[2][3][4], the emergence of drug resistance remains a significant challenge for targeted therapies. Understanding the genetic basis of resistance to this compound is paramount for patient stratification, the development of combination therapies, and the design of next-generation STAT3 degraders.
This document provides a comprehensive guide for utilizing genome-wide CRISPR-Cas9 knockout screens to identify and characterize genes that, when lost, confer resistance to this compound. The protocols and methodologies outlined herein are intended to provide a robust framework for researchers to elucidate the complex molecular mechanisms underpinning resistance to this novel therapeutic agent.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to STAT3 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, tagging it for degradation by the proteasome.[8][9] The degradation of STAT3 leads to the downregulation of its target genes, ultimately resulting in the inhibition of tumor growth and the induction of apoptosis in STAT3-dependent cancer cells.[10]
Potential Resistance Mechanisms
Based on the mechanism of action of PROTACs, several potential mechanisms of resistance to this compound can be hypothesized:
-
Alterations in the Target Protein: Mutations in STAT3 that prevent this compound binding but do not abrogate its oncogenic function.
-
Modulation of the Ubiquitin-Proteasome System: Loss-of-function mutations in the components of the recruited E3 ubiquitin ligase complex or other proteins involved in the ubiquitination cascade.[8]
-
Upregulation of Parallel Survival Pathways: Activation of alternative signaling pathways that compensate for the loss of STAT3 signaling.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or metabolic enzymes that reduce the intracellular concentration of this compound.
Data Presentation: Hypothetical CRISPR Screen Results
A genome-wide CRISPR-Cas9 knockout screen is performed on a sensitive cancer cell line treated with this compound. The relative abundance of single-guide RNAs (sgRNAs) in the resistant population is compared to a control population. The following table represents a hypothetical dataset of top-ranking genes whose knockout may confer resistance to this compound.
| Gene Symbol | Description | Log2 Fold Change (Resistant vs. Control) | p-value |
| VHL | Von Hippel-Lindau Tumor Suppressor (E3 Ligase Component) | 7.2 | 1.5 x 10-8 |
| CUL2 | Cullin 2 (E3 Ligase Scaffold) | 6.8 | 3.2 x 10-8 |
| RBX1 | Ring-Box 1 (E3 Ligase Component) | 6.5 | 7.1 x 10-8 |
| STAT3 | Signal Transducer and Activator of Transcription 3 | 5.9 | 1.2 x 10-7 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | 4.5 | 2.5 x 10-6 |
| KRAS | KRAS Proto-Oncogene, GTPase | 4.2 | 5.8 x 10-6 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 (Drug Efflux Pump) | 3.8 | 1.1 x 10-5 |
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector constitutively expressing Cas9 nuclease.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin (B1679871) or blasticidin).
-
Cas9 Activity Validation: Validate the nuclease activity of Cas9 in the stable cell line using a functional assay (e.g., surveyor nuclease assay or T7 endonuclease I assay) targeting a non-essential gene.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
-
Library Transduction:
-
Transduce the Cas9-expressing stable cell line with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a cell population that ensures adequate library representation (at least 500 cells per sgRNA).
-
-
Selection:
-
After transduction and antibiotic selection for sgRNA-containing cells, split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a lethal concentration of this compound (e.g., GI90).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones in the this compound treated population.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and resistant populations.
-
Extract genomic DNA from both populations.
-
Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the frequency of each sgRNA in both populations.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use statistical methods (e.g., MAGeCK or DESeq2) to identify sgRNAs that are significantly enriched in the this compound treated population compared to the control population.
-
Map the enriched sgRNAs to their target genes to identify candidate resistance genes.
-
Protocol 3: Validation of Candidate Resistance Genes
-
Individual Gene Knockout:
-
Design and clone 2-3 independent sgRNAs targeting each candidate resistance gene into a lentiviral vector.
-
Generate individual knockout cell lines for each candidate gene in the parental Cas9-expressing cell line.
-
-
Cell Viability Assays:
-
Perform dose-response assays with this compound on the individual knockout cell lines and the parental control cell line.
-
Determine the half-maximal inhibitory concentration (IC50) for each cell line to confirm a shift in sensitivity to this compound.
-
-
Western Blot Analysis:
-
Confirm the successful knockout of the target gene by western blotting.
-
Assess the levels of STAT3 and downstream signaling molecules in the presence and absence of this compound to understand the mechanism of resistance.
-
STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to systematically identify genes that modulate the response to this compound. The protocols and information presented in this document offer a foundational framework for researchers to uncover novel mechanisms of resistance. A thorough understanding of these mechanisms will be instrumental in optimizing the clinical application of this compound and developing strategies to overcome therapeutic resistance, ultimately improving patient outcomes.
References
- 1. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. kymeratx.com [kymeratx.com]
- 4. biospace.com [biospace.com]
- 5. STAT3 contributes to cisplatin resistance, modulating EMT markers, and the mTOR signaling in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy with KT-333 and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-333 is a first-in-class, potent, and selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] STAT3 is a key transcription factor that, when aberrantly activated in cancer cells, promotes tumor progression, metastasis, and creates an immunosuppressive tumor microenvironment.[1][4] By inducing the degradation of STAT3 via the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy for a variety of hematological malignancies and solid tumors.[1][2] Preclinical studies have demonstrated that the degradation of STAT3 by this compound not only has direct anti-tumor effects but also remodels the tumor microenvironment, suggesting a strong potential for synergistic activity when combined with immunotherapy, such as immune checkpoint inhibitors.[4] This document provides a summary of key preclinical findings and detailed protocols for investigating the combination of this compound with immunotherapy in preclinical cancer models.
Mechanism of Action: this compound and Immunotherapy Synergy
This compound is a proteolysis-targeting chimera (PROTAC) that brings STAT3 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[4] The rationale for combining this compound with immunotherapy, particularly anti-PD-1/PD-L1 antibodies, is based on the immunomodulatory role of STAT3.
Constitutive STAT3 activation in the tumor microenvironment leads to:
-
Increased expression of immunosuppressive factors.
-
Recruitment and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Inhibition of dendritic cell maturation and function.
-
Downregulation of pro-inflammatory cytokines.
By degrading STAT3, this compound is hypothesized to reverse these immunosuppressive effects, thereby sensitizing tumors to immune checkpoint blockade.[4]
Preclinical Data Summary
Preclinical studies have evaluated the combination of a STAT3 degrader (KTX-201, a tool compound for this compound) with an anti-PD-1 antibody in a syngeneic CT-26 colorectal cancer model. This model is known to be poorly responsive to anti-PD-1 monotherapy.
| Treatment Group | Number of Mice | Outcome | Reference |
| Vehicle | 10 | Progressive Tumor Growth | [4] |
| KTX-201 | 10 | Significant Tumor Growth Inhibition | [4] |
| Anti-PD-1 | 10 | Minimal Effect on Tumor Growth | [4] |
| KTX-201 + Anti-PD-1 | 10 | 60% Complete Tumor Eradication | [4] |
Table 1: In Vivo Efficacy of KTX-201 in Combination with Anti-PD-1 in the CT-26 Model
Furthermore, animals that achieved a complete response in the combination therapy group developed immunological memory and were able to reject a subsequent re-challenge with tumor cells.[4] Analysis of the tumor microenvironment in these studies revealed that STAT3 degradation led to a decrease in immunosuppressive M2 macrophages and an increase in pro-inflammatory M1 macrophages and tumor-infiltrating lymphocytes.[4] Gene expression analysis of tumors treated with a STAT3 degrader showed an enhanced T-cell activation signature and an induction of an IFN-γ stimulated gene signature, which is predictive of a positive response to immune checkpoint inhibitors.[4]
Clinical data from the Phase 1 trial of this compound has also shown that treatment leads to an induction of an IFN-γ-stimulated gene signature in both peripheral blood and tumors, supporting the potential for combination with anti-PD-1 therapies in solid tumors.[5]
Experimental Protocols
The following are representative protocols for preclinical evaluation of this compound in combination with an anti-PD-1 antibody.
In Vivo Combination Efficacy Study in the CT-26 Syngeneic Model
1. Cell Culture and Animal Model:
-
Culture CT-26 murine colorectal carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Use female BALB/c mice, 6-8 weeks old.
-
Subcutaneously implant 5 x 105 CT-26 cells in the flank of each mouse.
2. Treatment Regimen:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle control (formulation buffer for this compound and isotype control for anti-PD-1).
-
Group 2: this compound (e.g., 10 mg/kg, administered intravenously once weekly).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally twice weekly).
-
Group 4: this compound (10 mg/kg, IV, once weekly) + Anti-PD-1 antibody (10 mg/kg, IP, twice weekly).
-
-
Treat animals for a specified duration (e.g., 3-4 weeks).
3. Monitoring and Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight twice weekly as a measure of toxicity.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
For tumor re-challenge studies, mice that exhibit complete tumor regression can be re-implanted with CT-26 cells and monitored for tumor growth.
Pharmacodynamic Analysis of the Tumor Microenvironment
1. Sample Collection:
-
At a specified time point after treatment (e.g., 24-48 hours after the last dose), euthanize a subset of mice from each treatment group.
-
Excise tumors for analysis.
2. Flow Cytometry Analysis:
-
Mechanically and enzymatically dissociate tumors to create single-cell suspensions.
-
Stain cells with a panel of fluorescently-labeled antibodies to identify immune cell populations. A representative panel could include:
-
General markers: CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), CD11b (myeloid cells), F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), NK1.1 (NK cells).
-
Activation/Exhaustion markers: PD-1, TIM-3, LAG-3 on T cells.
-
Macrophage polarization markers: CD86 (M1), CD206 (M2).
-
-
Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell subsets within the tumor.
3. Gene Expression Analysis (e.g., by RT-qPCR or Nanostring):
-
Isolate RNA from a portion of the tumor tissue.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of genes related to immune activation, including:
-
IFN-γ and IFN-γ-stimulated genes (e.g., Cxcl9, Cxcl10, Ido1).
-
Genes associated with T-cell activation (e.g., Gzmb, Prf1).
-
Genes associated with immunosuppression (e.g., Foxp3, Il10).
-
Conclusion
The preclinical data strongly support the combination of the STAT3 degrader this compound with immune checkpoint inhibitors as a promising therapeutic strategy. The ability of this compound to remodel the tumor microenvironment from an immunosuppressive to an immune-active state provides a clear rationale for its use in sensitizing tumors to immunotherapy. The protocols outlined in this document provide a framework for researchers to further investigate and validate this combination approach in various preclinical models. These studies are crucial for optimizing dosing and scheduling and for identifying predictive biomarkers to guide the clinical development of this compound in combination with immunotherapy.
References
- 1. kymeratx.com [kymeratx.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a first-in-class STAT3 degrader | VJHemOnc [vjhemonc.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
Troubleshooting & Optimization
Optimizing KT-333 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of KT-333, a potent and selective STAT3 degrader, for use in a variety of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule that potently and selectively degrades the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It functions by simultaneously binding to STAT3 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.[2][3] This targeted degradation of STAT3 inhibits its downstream signaling pathways, which are often aberrantly activated in various cancers and play crucial roles in tumor cell proliferation, survival, and immune evasion.[1][4]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on preclinical data, this compound has demonstrated potent degradation of STAT3 with DC50 values (the concentration required to degrade 50% of the target protein) in the low nanomolar range, typically between 2.5 nM and 11.8 nM in anaplastic T-cell lymphoma (ALCL) cell lines.[5] For cell growth inhibition, the GI50 values (the concentration required to inhibit cell growth by 50%) have been observed in the range of 8.1 to 57.4 nM in multiple ALCL cell lines.[2] Therefore, a good starting point for a dose-response experiment would be a broad range covering these concentrations, for example, from 0.1 nM to 1000 nM.
Q3: How long does it take for this compound to degrade STAT3?
A3: this compound induces rapid degradation of STAT3. Significant depletion of STAT3 protein can be observed as early as 8 hours after treatment.[5] Preclinical studies have shown that approximately 90% degradation of STAT3 can be achieved within 48 hours, which is sufficient to induce irreversible cell growth inhibition and apoptosis in sensitive cell lines.[5][6]
Q4: Is this compound selective for STAT3?
A4: Yes, this compound is highly selective for the degradation of STAT3. Mass spectrometry-based proteomics have demonstrated selective degradation of STAT3 over nearly 9000 other proteins, including other members of the STAT family.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak STAT3 degradation observed. | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient for significant degradation. 3. Cell line insensitivity: The cell line may lack the necessary components of the ubiquitin-proteasome system or have mechanisms of resistance. 4. Reagent quality: The this compound compound may have degraded due to improper storage. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Increase the incubation time (e.g., 24, 48, and 72 hours). 3. Confirm the expression of VHL E3 ligase in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 4. Ensure this compound is stored correctly, typically at -20°C or -80°C as a stock solution in DMSO, and use a fresh aliquot. |
| High levels of cell death at low this compound concentrations. | 1. High sensitivity of the cell line: The cell line may be exceptionally dependent on STAT3 signaling for survival. 2. Off-target toxicity (less likely given high selectivity): At very high concentrations, off-target effects can occur. | 1. Use a lower concentration range in your experiments and shorten the incubation time. 2. Focus on a concentration range that achieves significant STAT3 degradation without inducing excessive immediate cytotoxicity to study downstream effects. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response.[7] 2. Inconsistent reagent preparation: Errors in serial dilutions of this compound. 3. Variable incubation conditions: Fluctuations in incubator temperature or CO2 levels.[7] | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase.[7] 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 3. Ensure consistent and optimal incubator conditions.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for STAT3 Degradation via Western Blot
Objective: To determine the concentration of this compound that achieves maximal STAT3 degradation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 12-well)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-pSTAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and reach about 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 3, 10, 30, 100, 300, 1000 nM). Include a DMSO-only vehicle control.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for STAT3 and normalize them to the loading control. Plot the normalized STAT3 levels against the this compound concentration to determine the DC50 value.
Protocol 2: Assessing Cell Viability Using a CTG Assay
Objective: To determine the effect of different concentrations of this compound on cell viability and calculate the GI50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value.
Data Presentation
Table 1: In Vitro Activity of this compound in Anaplastic Large Cell Lymphoma (ALCL) Cell Lines
| Cell Line | DC50 (nM) for STAT3 Degradation | GI50 (nM) for Cell Growth Inhibition |
| SU-DHL-1 | 11.8 ± 2.3 | 8.1 - 57.4 |
| Other ALCL lines | 2.5 - 11.8 | Not specified |
| Data compiled from publicly available sources.[2][5] |
Visualizations
Caption: Mechanism of action of this compound leading to STAT3 degradation.
Caption: Workflow for optimizing this compound concentration.
References
KT-333 Technical Support Center: Overcoming In Vitro Solubility Challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the STAT3 degrader, KT-333. Our goal is to help you overcome potential solubility issues and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, potent, and highly selective heterobifunctional small molecule that degrades the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] It functions as a "molecular glue" or PROTAC (Proteolysis Targeting Chimera) by binding to both STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This induced proximity leads to the ubiquitination of STAT3, marking it for degradation by the proteasome.[3][4] This targeted degradation of STAT3 has shown potent anti-tumor activity in preclinical models of hematologic malignancies and solid tumors.[4][5][6]
Q2: What are the reported solubility properties of this compound?
A2: The solubility of this compound can vary depending on the solvent. While it is reported to have high solubility in Phosphate-Buffered Saline (PBS) at pH 7.4, it is considered insoluble in water and ethanol.[3][5][7] High concentrations can be achieved in Dimethyl Sulfoxide (DMSO).[3] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[3]
Q3: At what concentrations is this compound effective in vitro?
A3: this compound is a highly potent degrader of STAT3. In various anaplastic large cell lymphoma (ALCL) cell lines, it has demonstrated a DC50 (concentration for 50% degradation) ranging from 2.5 to 11.8 nM.[5] The GI50 (concentration for 50% growth inhibition) in multiple ALCL cell lines is reported to be between 8.1 and 57.4 nM.[4]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO.[3] For example, a 100 mg/mL (approximately 79.5 mM) stock solution in DMSO can be prepared.[3] Store this stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[3][4]
Q5: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To avoid precipitation, it is crucial to perform serial dilutions and ensure rapid and thorough mixing. It is also advisable not to exceed a final DMSO concentration of 0.5% in your cell culture medium, as higher concentrations can be toxic to cells. If precipitation persists, consider a stepwise dilution approach, first into a small volume of medium with vigorous vortexing before adding it to the final culture volume.
Data Presentation
Table 1: Solubility and Potency of this compound
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | |||
| DMSO | 100 mg/mL (79.5 mM) | [3] | |
| PBS (pH 7.4) | 103 mg/mL | [5][7] | |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] | |
| In Vitro Potency | |||
| DC50 (STAT3 Degradation) | ALCL cell lines | 2.5 - 11.8 nM | [5] |
| GI50 (Growth Inhibition) | ALCL cell lines | 8.1 - 57.4 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL). d. Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Protocol 2: In Vitro Cell Treatment with this compound
-
Materials: Prepared this compound stock solution, appropriate cell culture medium, and cultured cells.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is critical to add the this compound stock solution to the medium and mix immediately and vigorously to prevent precipitation. c. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). d. Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. e. Incubate the cells for the desired experimental duration (e.g., 24 hours for degradation assays or 4 days for viability assays).[7]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to STAT3 degradation.
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting Guide
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Heterobifunctional STAT3 degrader | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Kymera Therapeutics Presents New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader this compound at EHA Annual Meeting - BioSpace [biospace.com]
- 7. kymeratx.com [kymeratx.com]
Navigating Unexpected Outcomes in KT-333 Experiments: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with KT-333, a first-in-class STAT3-targeting PROTAC (Proteolysis Targeting Chimera).
Frequently Asked Questions (FAQs)
General & Mechanistic Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule that induces the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by forming a ternary complex with STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for catalytic degradation of STAT3, disrupting its downstream signaling pathways involved in cell proliferation, survival, and immune suppression.
Q2: How selective is this compound for STAT3?
A2: Preclinical studies have demonstrated that this compound is highly selective for the degradation of STAT3. Mass spectrometry analysis in human peripheral blood mononuclear cells (PBMCs) showed selective degradation of STAT3 over nearly 9,000 other proteins, including other members of the STAT family.[2]
Experimental Design & Controls
Q3: What are the essential positive and negative controls for a Western blot experiment assessing this compound efficacy?
A3:
-
Positive Controls:
-
A cell line known to express high levels of STAT3 (e.g., SU-DHL-1, HeLa) should be included to confirm antibody performance and that the degradation machinery is active.
-
A known active STAT3 degrader (if available) can serve as a benchmark for this compound's activity.
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most critical control to establish the baseline level of STAT3 in the absence of this compound.
-
Inactive Epimer/Analog: If available, an inactive version of this compound that cannot bind to VHL or STAT3 is an excellent negative control to ensure the observed degradation is specific to the PROTAC mechanism.
-
Proteasome Inhibitor Co-treatment (e.g., MG132): To confirm that the reduction in STAT3 is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue STAT3 levels.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of a VHL ligand should compete with this compound for binding to VHL and thus inhibit STAT3 degradation.
-
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading across all lanes.
Q4: How can I confirm that this compound is inducing the formation of a ternary complex between STAT3 and VHL in my cells?
A4: While challenging, there are several methods to provide evidence for ternary complex formation:
-
Co-immunoprecipitation (Co-IP): You can immunoprecipitate VHL and then probe for STAT3 by Western blot, or vice-versa. An increased association between STAT3 and VHL in the presence of this compound suggests ternary complex formation.
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity of two proteins. By tagging STAT3 with a NanoLuc® luciferase and VHL with a HaloTag®, the formation of a ternary complex upon addition of this compound can be quantified by an increase in the BRET signal.
Troubleshooting Guide
Western Blotting for STAT3 Degradation
Problem 1: I'm not observing any degradation of STAT3 after treating my cells with this compound.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation in your specific cell line.
-
-
Possible Cause 2: Inappropriate Time Point.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing maximal STAT3 degradation. Preclinical data suggests that significant degradation occurs within 8 hours, with maximal effects often seen at 24-48 hours.[2]
-
-
Possible Cause 3: Low Expression of VHL E3 Ligase.
-
Solution: Confirm the expression of VHL in your cell line of interest by Western blot or qPCR. This compound relies on VHL to mediate STAT3 degradation.
-
-
Possible Cause 4: Poor Cell Permeability of this compound.
-
Solution: While this compound is designed to be cell-permeable, experimental conditions can affect its uptake. Ensure proper dissolution of the compound and consider using a different cell line to rule out cell-type specific permeability issues.
-
-
Possible Cause 5: Technical Issues with Western Blot.
-
Solution: Ensure your STAT3 antibody is validated for Western blotting and is working correctly by using a positive control cell lysate. Verify the transfer of proteins to the membrane and optimize your antibody concentrations and incubation times.
-
Problem 2: I'm observing a "hook effect" – less STAT3 degradation at higher concentrations of this compound.
-
Explanation: The "hook effect" is a known phenomenon with PROTACs. At very high concentrations, the PROTAC can form binary complexes with either STAT3 or VHL, which are non-productive and compete with the formation of the functional ternary complex. This leads to a bell-shaped dose-response curve.
-
Solution:
-
Extend your dose-response curve: Use a wider range of concentrations, especially at the higher end, to fully characterize the bell-shaped curve.
-
Work at optimal concentrations: For subsequent experiments, use concentrations of this compound that are at or below the peak of the degradation curve to ensure you are in the optimal window for ternary complex formation.
-
Problem 3: I'm seeing unexpected bands on my STAT3 Western blot.
-
Possible Cause 1: STAT3 Isoforms or Post-Translational Modifications.
-
Solution: STAT3 can exist as different isoforms or be subject to various post-translational modifications that may alter its apparent molecular weight. Consult the literature for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Antibody Cross-Reactivity.
-
Solution: Ensure your primary antibody is highly specific for STAT3. Consider using a different STAT3 antibody from a different vendor or one raised against a different epitope.
-
-
Possible Cause 3: Protein Degradation Products.
-
Solution: Ensure you are using fresh protease inhibitors in your lysis buffer to prevent degradation of STAT3 during sample preparation.
-
Cell Viability Assays
Problem 4: My cell viability results (e.g., MTT, CellTiter-Glo®) are not correlating with my STAT3 degradation data.
-
Possible Cause 1: Delayed Phenotypic Effect.
-
Solution: The effects of STAT3 degradation on cell viability may be delayed. Extend the duration of your cell viability assay (e.g., 48, 72, 96 hours) to allow for the phenotypic consequences of STAT3 loss to manifest.
-
-
Possible Cause 2: STAT3-Independent Effects.
-
Solution: At high concentrations, this compound may have off-target effects that impact cell viability independently of STAT3 degradation. Correlate your viability data with the dose-response curve for STAT3 degradation. The effects on viability should ideally track with the extent of STAT3 degradation.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with this compound and your assay reagent to check for any direct chemical interference.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Anaplastic Large Cell Lymphoma (ALCL) Cell Lines
| Cell Line | DC50 (nM) | GI50 (nM) |
| SU-DHL-1 | 11.8 ± 2.3 | 8.1 - 57.4 |
| Other ALCL Lines | 2.5 - 11.8 | 8.1 - 57.4 |
| Data from MedchemExpress and a study on this compound in hematologic cancers.[1][2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose and Schedule | Outcome |
| SUP-M2 | 10 mg/kg, IV, once a week for two weeks | 83.8% Tumor Growth Inhibition (TGI) |
| SUP-M2 | 20 or 30 mg/kg, IV, once a week for two weeks | Complete Tumor Regression |
| Data from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Western Blotting for STAT3 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight before treating with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration for the desired duration. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total STAT3 (and a separate blot for a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analysis: Quantify band intensities using densitometry software. Normalize STAT3 band intensity to the loading control and calculate the percentage of STAT3 remaining relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) of STAT3 and VHL
-
Cell Treatment and Lysis: Treat cells with an optimal concentration of this compound or vehicle (DMSO) for a time sufficient to induce ternary complex formation (e.g., 2-4 hours). Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against VHL (or STAT3) overnight at 4°C. Add protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for STAT3 (if you immunoprecipitated VHL) or VHL (if you immunoprecipitated STAT3). An increase in the co-immunoprecipitated protein in the this compound treated sample indicates ternary complex formation.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Cell Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include wells with medium only (for background) and vehicle-treated cells (for 100% viability control).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to determine the GI50 value.
Visualizations
Caption: Simplified STAT3 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing STAT3 degradation by Western blot.
References
Cell line-specific responses to KT-333 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the STAT3 degrader, KT-333.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional small molecule that induces the degradation of the STAT3 protein.[1][2] It functions by simultaneously binding to STAT3 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein disposal system.[2] This proximity leads to the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This targeted protein degradation approach allows for the elimination of STAT3, a transcription factor often implicated in cancer cell proliferation, survival, and immune evasion.[3]
Q2: In which cancer types has this compound shown activity?
A2: Preclinical and clinical studies have demonstrated the activity of this compound primarily in hematologic malignancies with STAT3 hyperactivation.[4][5] These include anaplastic large cell lymphoma (ALCL), peripheral T-cell lymphoma (PTCL), cutaneous T-cell lymphoma (CTCL), large granular lymphocytic leukemia (LGL-L), and Hodgkin's lymphoma.[4][6] Early clinical data has shown promising anti-tumor activity, including complete responses in some patients with Hodgkin's lymphoma and NK-cell lymphoma.[6][7] Activity has also been observed in some solid tumors, and research is ongoing to explore its efficacy in a broader range of cancers.[8][9]
Q3: What are the expected downstream effects of STAT3 degradation by this compound?
A3: Degradation of STAT3 by this compound is expected to downregulate the expression of its target genes, which are involved in cell cycle progression, proliferation, and apoptosis.[10][11] Key downstream targets include c-Myc, Cyclin D1, and Mcl-1.[12][13] Consequently, treatment with this compound can lead to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[10] Additionally, preclinical studies have shown that STAT3 degradation can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[8]
Q4: How selective is this compound for STAT3?
A4: this compound has been shown to be highly selective for the degradation of STAT3.[4] Proteomic studies have demonstrated that it does not significantly affect the levels of other STAT family members or a vast number of other proteins in the cell.[4]
Troubleshooting Guides
Problem 1: Inconsistent or lack of STAT3 degradation after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell lines. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal STAT3 degradation. |
| Low VHL E3 Ligase Expression | Verify the expression level of VHL in your cell line of interest using Western blot or by consulting publicly available databases such as the Human Protein Atlas.[14][15] Cell lines with very low or absent VHL expression may be resistant to this compound. |
| Drug Inactivity | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cellular Resistance Mechanisms | Investigate potential resistance mechanisms such as mutations in STAT3 that prevent this compound binding, or alterations in the ubiquitin-proteasome pathway.[3][16] |
| Experimental Error | Double-check all experimental steps, including cell seeding density, drug dilution calculations, and Western blot procedures. |
Problem 2: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for accurate and consistent cell numbers across wells. |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile PBS. |
| Variable Drug Distribution | Mix the plate gently after adding this compound to ensure even distribution of the compound in each well. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and incubation with the solubilization buffer. |
| Incorrect Incubation Times | Adhere strictly to the recommended incubation times for both drug treatment and the viability assay itself. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Not Reported | 11.8 ± 2.3 | [2] |
| Multiple ALCL cell lines | Anaplastic Large Cell Lymphoma | Not Reported | 8.1 - 57.4 | [2] |
| Additional cell line data to be populated as it becomes publicly available. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 5, 10, 15, 45 mg/kg, IV, once a week for two weeks | 79.9% at 5 mg/kg; Complete regression at 10, 15, 45 mg/kg | [2] |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 10, 20, 30 mg/kg, IV, once a week for two weeks | 83.8% at 10 mg/kg; Complete regression at 20, 30 mg/kg | [2] |
| CT-26 | Colorectal Cancer | In combination with anti-PD1 | Robust anti-tumor synergy | [5] |
Experimental Protocols
Western Blot for STAT3 and Phospho-STAT3 (Tyr705)
1. Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and run the gel to separate proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
7. Stripping and Re-probing:
-
To detect total STAT3, strip the membrane using a stripping buffer.
-
Block the membrane again and probe with a primary antibody for total STAT3, followed by the secondary antibody and detection steps as described above.
-
For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
2. Drug Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 or 96 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.
Co-Immunoprecipitation (Co-IP) for STAT3-KT-333-VHL Complex
1. Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
-
Lyse the cells using a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against VHL (or STAT3) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using antibodies against STAT3 and VHL to confirm the presence of the ternary complex.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. STAT3 and STAT5 Activation in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kymera Therapeutics Receives IND Clearance for this compound, a STAT3 Degrader, for the Treatment of Hematologic and Solid Malignancies | Blood Cancer United [bloodcancerunited.org]
- 6. onclive.com [onclive.com]
- 7. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ashpublications.org [ashpublications.org]
- 10. kymeratx.com [kymeratx.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression of VHL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. VHL protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. mdpi.com [mdpi.com]
How to minimize KT-333 toxicity in animal studies?
This guide provides researchers, scientists, and drug development professionals with essential information for designing and executing animal studies with the STAT3 degrader, KT-333. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, with a focus on minimizing and managing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It works by inducing the degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This compound simultaneously binds to STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity induces the VHL ligase to tag STAT3 with ubiquitin, marking it for destruction by the cell's proteasome.[1][2][3] The degradation of STAT3 inhibits downstream signaling pathways that are critical for tumor cell proliferation, survival, and immune evasion.[2][4]
Q2: What are the known toxicities of this compound from clinical studies?
A2: While detailed public data on this compound's preclinical toxicity in animals is limited, results from the Phase 1a/1b human clinical trial (NCT05225584) provide valuable insight into its potential safety profile. The compound has been generally well-tolerated, with most adverse events (AEs) being Grade 1 or 2.[5][6] Researchers should be vigilant for similar signs in animal models.
| Adverse Event (Any Grade) | Approximate Frequency in Humans (%)[6] | Grade ≥3 Event | Approximate Frequency in Humans (%)[6] |
| Stomatitis (mouth sores) | 42.6% | Stomatitis | 4.3% |
| Fatigue | 22.5% | Fatigue | 4.3% |
| Nausea | 22.5% | Abdominal Pain | 6.4% |
| Pyrexia (fever) | 19.1% | Anemia | 4.3% |
| Alanine Aminotransferase (ALT) Increase | 17.0% | ALT Increase | 2.1% |
| Constipation | 17.0% | Aspartate Aminotransferase (AST) Increase | 2.1% |
| Diarrhea | 17.0% | Pruritis (itching) | 2.1% |
Note: This data is from human clinical trials and may not be fully representative of findings in preclinical animal models.
Q3: How should I design a study to monitor for this compound toxicity in mice?
A3: A well-designed study includes regular monitoring of animal health, tumor burden, and specific toxicological endpoints. Preclinical studies with this compound have utilized weekly or bi-weekly intravenous (IV) dosing schedules, which were predicted to be both effective and tolerated.[2][5] Your study design should incorporate these principles.
| Parameter | Monitoring Frequency | Details |
| Clinical Observations | Daily | Assess for changes in posture, activity, grooming, and behavior. Note any signs of lethargy, ruffled fur, or distress. |
| Body Weight | At least 3 times per week | A body weight loss of >20% from baseline is often a humane endpoint.[7] |
| Body Condition Score (BCS) | At least 3 times per week | Use a 1-5 scale to assess overall health, independent of tumor weight. A BCS of 1 or 2 indicates euthanasia is recommended.[8] |
| Tumor Volume | 2-3 times per week | Measure with calipers. Adhere to institutional limits on tumor size (e.g., not to exceed 2.0 cm in a mouse).[8] |
| Food & Water Intake | Daily (if concerns arise) | Monitor for changes, especially if stomatitis is suspected. |
| Blood Sampling | Baseline, mid-study, and terminal | Collect samples for Complete Blood Count (CBC) and serum chemistry (e.g., ALT, AST, BUN, creatinine) to assess hematological and organ toxicity. |
| Histopathology | Terminal | Collect major organs (liver, spleen, kidney, heart, lungs, GI tract) and tumor tissue for microscopic examination.[1] |
Troubleshooting Guide
Issue 1: Animals are exhibiting significant weight loss or a decline in body condition.
-
Potential Cause: On-target (STAT3-related) or off-target drug toxicity. Systemic inflammation or gastrointestinal effects could be contributing factors.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all dose calculations and the concentration of the dosing solution.
-
Assess Animal Health: Immediately perform a full clinical assessment, including body weight and BCS. Check for signs of dehydration.
-
Provide Supportive Care:
-
Ensure easy access to food and water. Consider providing softened chow or hydrogel packs if oral toxicity is suspected.
-
House affected animals in a clean, warm environment to reduce stress.
-
-
Consider Dose Modification: If multiple animals in a cohort show >15% weight loss, consider reducing the dose or decreasing the dosing frequency (e.g., from weekly to every 10 days) for subsequent cohorts.
-
Consult Endpoints: If an animal's body weight loss exceeds 20% or its BCS drops to 1, it should be humanely euthanized according to your approved institutional protocol.[7][8]
-
Issue 2: Stomatitis or oral irritation is suspected.
-
Potential Cause: Stomatitis is the most common dose-limiting toxicity observed in human trials with this compound.[6][9] While difficult to directly visualize in rodents, signs can be inferred from behavior.
-
Troubleshooting Steps:
-
Observe Feeding Behavior: Look for signs of reluctance to eat hard chow, excessive salivation, or pawing at the mouth.
-
Implement Supportive Care:
-
Provide powdered or moistened standard chow to make eating less painful.
-
Ensure continuous access to a water bottle and/or a supplemental hydrogel pack.
-
-
Refine Dosing Regimen: In future studies, an intermittent dosing schedule is predicted to be better tolerated.[2] If stomatitis is a consistent issue, reducing the dose level is the most effective mitigation strategy.
-
Document Findings: Carefully document all observations. At necropsy, perform a gross examination of the oral cavity and collect tissues for histopathology.
-
Issue 3: Efficacy is lower than expected at a well-tolerated dose.
-
Potential Cause: Suboptimal dosing frequency, insufficient target engagement, or tumor model resistance.
-
Troubleshooting Steps:
-
Verify Target Engagement: Conduct a satellite pharmacodynamic (PD) study. Dose a small cohort of tumor-bearing animals and collect tumor and/or peripheral blood mononuclear cells (PBMCs) at various time points post-dose (e.g., 8, 24, 48 hours) to confirm STAT3 degradation via Western blot or mass spectrometry.[2]
-
Evaluate Dosing Schedule: Preclinical data suggests that durable tumor regression was achieved with weekly or bi-weekly administration.[5] Ensure your schedule allows for sufficient STAT3 degradation between doses.
-
Consider Combination Therapy: STAT3 degradation has been shown to sensitize some tumor models to anti-PD-1 therapy.[5][10] If monotherapy is insufficient, exploring combination strategies may be a valid next step.
-
Experimental Protocols
Protocol: In-Vivo Efficacy and Toxicity Assessment of this compound
This protocol provides a general framework. Specifics such as cell line, mouse strain, and dose levels should be optimized for your research goals.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., NOD-SCID for xenografts, C57BL/6 for syngeneic models).
-
Implant tumor cells (e.g., SU-DHL-1 lymphoma cells subcutaneously).[2]
-
Allow tumors to establish to a palpable size (e.g., 100-150 mm³).
-
-
Study Groups & Dosing:
-
Randomize animals into treatment groups (n=8-10 per group) once tumors reach the desired size.
-
Groups should include:
-
Vehicle Control (formulation buffer)
-
This compound Low Dose
-
This compound Mid Dose
-
This compound High Dose
-
-
Administer this compound or vehicle via intravenous (IV) injection once weekly.
-
-
Monitoring and Data Collection Workflow:
-
Humane Endpoints:
-
Terminal Procedures:
-
Perform a terminal blood draw via cardiac puncture for CBC and serum chemistry analysis.
-
Excise the tumor and measure its final weight.
-
Perform a gross necropsy and collect all major organs for fixation in 10% neutral buffered formalin for subsequent histopathological analysis.[1]
References
- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. awionline.org [awionline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader this compound at EHA Annual Meeting - BioSpace [biospace.com]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: KT-333 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the in vivo efficacy of KT-333, a first-in-class STAT3 degrader. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective heterobifunctional small molecule designed to degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It functions as a proteolysis-targeting chimera (PROTAC), bringing together STAT3 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of STAT3, marking it for degradation by the proteasome.[2] By degrading STAT3, this compound inhibits downstream signaling pathways that are crucial for tumor cell proliferation, survival, and immune evasion.[1]
Q2: What are the reported preclinical and clinical effects of this compound?
A2: Preclinical studies in mouse xenograft models of STAT3-dependent T-cell lymphomas have shown that this compound can induce durable tumor regressions with weekly or bi-weekly intravenous administration.[4] In Phase 1 clinical trials, this compound has demonstrated substantial STAT3 degradation in both blood and tumors, leading to early signs of antitumor activity in patients with various hematological malignancies and solid tumors.[5] Notably, it has shown complete responses in Hodgkin's lymphoma and partial responses in cutaneous T-cell lymphoma (CTCL).[6][7]
Q3: What level of STAT3 degradation is expected to be efficacious?
A3: Preclinical PK/PD modeling suggests that achieving approximately 90% degradation of STAT3 for about 48 hours is associated with tumor regression in xenograft models.[2] In clinical trials, mean maximum STAT3 degradation in peripheral blood mononuclear cells (PBMCs) has ranged from 70% to 95% across different dose levels.[8] Robust reduction of STAT3 and its phosphorylated form (pSTAT3) has also been observed in tumor biopsies.[7][8]
Q4: What are the potential reasons for observing variability in this compound in vivo efficacy?
A4: Variability in the in vivo efficacy of this compound can arise from several factors, including:
-
Dose and Schedule: Efficacy is dose-dependent, with higher doses generally leading to more profound and sustained STAT3 degradation and better anti-tumor responses.[3]
-
Tumor Model and Type: The dependency of the tumor on STAT3 signaling is a critical determinant of response. Hematological malignancies with STAT3 mutations or pathway activation may be more sensitive.[9]
-
Drug Formulation and Administration: Improper formulation, storage, or administration can affect drug exposure and, consequently, efficacy.
-
Animal Model-Specific Factors: The genetic background and health status of the mice can influence tumor growth and drug metabolism.[10]
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes with either the target or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[11]
-
Tumor Microenvironment: The composition of the tumor microenvironment can influence the immune response and overall therapeutic outcome.[12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with this compound.
Issue 1: Suboptimal STAT3 Degradation in Tumor Tissue
| Potential Cause | Troubleshooting Step |
| Inadequate Drug Exposure | 1. Verify Formulation: Ensure this compound is properly dissolved in a suitable vehicle, such as buffered PBS.[1] Confirm the stability of the formulation. 2. Confirm Dose and Route of Administration: Double-check dose calculations and ensure accurate intravenous (IV) administration. 3. Pharmacokinetic (PK) Analysis: If possible, measure this compound plasma and tumor concentrations to confirm adequate drug exposure.[1] |
| "Hook Effect" | 1. Dose-Response Study: Perform a dose-titration experiment to identify the optimal dose for STAT3 degradation. Include doses both lower and higher than the initially tested dose.[11] |
| Assay-Related Issues | 1. Western Blot Optimization: Ensure the Western blot protocol is optimized for STAT3 detection. Use a validated primary antibody and appropriate controls. Include a positive control lysate from cells known to express STAT3. 2. Tissue Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[13] |
Issue 2: Lack of Tumor Growth Inhibition Despite STAT3 Degradation
| Potential Cause | Troubleshooting Step |
| Tumor Model Resistance | 1. Confirm STAT3 Dependency: Verify that the chosen tumor model is indeed dependent on STAT3 signaling for its growth and survival. 2. Evaluate Downstream Pathway Modulation: Assess the expression of STAT3 target genes, such as SOCS3 and MYC, to confirm that STAT3 degradation is leading to the expected biological effect.[5][14] |
| Suboptimal Dosing Schedule | 1. Adjust Dosing Frequency: Based on pharmacodynamic (PD) data (duration of STAT3 degradation), consider adjusting the dosing schedule (e.g., from weekly to twice weekly) to maintain sustained target suppression.[2] |
| Variability in Xenograft Model | 1. Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight. 2. Standardize Tumor Implantation: Use a consistent number of tumor cells and implantation site for all animals.[15] |
Data Summary
Table 1: Summary of Preclinical In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Mouse Strain | Dose (mg/kg, IV) | Dosing Schedule | Observed Efficacy |
| SU-DHL-1 | NOD SCID | 5, 10, 15, 45 | Once a week for two weeks | 5 mg/kg: 79.9% TGI; 10, 15, 45 mg/kg: Complete tumor regression[3] |
| SUP-M2 | NOD SCID | 10, 20, 30 | Once a week for two weeks | 10 mg/kg: 83.8% TGI; 20, 30 mg/kg: Complete tumor regression[3] |
Experimental Protocols
1. Western Blot for STAT3 Degradation
-
Tissue Lysis:
-
Excise tumors and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
2. Immunohistochemistry (IHC) for pSTAT3
-
Tissue Preparation:
-
Fix freshly dissected tumors in 10% neutral buffered formalin overnight.
-
Embed tumors in paraffin (B1166041) and cut 4-5 µm sections.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate tissue sections.
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate sections with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.[16]
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount sections.
-
Capture images using a brightfield microscope and quantify the staining intensity and percentage of positive cells.
-
Visualizations
Caption: Mechanism of action of this compound as a STAT3 protein degrader.
Caption: A logical workflow for troubleshooting this compound in vivo efficacy.
References
- 1. kymeratx.com [kymeratx.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. onclive.com [onclive.com]
- 7. Kymera Therapeutics to Present New Clinical Data from the Ongoing Phase 1 Trial of STAT3 Degrader this compound at EHA Annual Meeting - BioSpace [biospace.com]
- 8. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 9. youtube.com [youtube.com]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Current and Future Horizons of Patient-Derived Xenograft Models in Colorectal Cancer Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
KT-333 Technical Support Center: Long-Term Storage and Handling
For researchers, scientists, and drug development professionals utilizing KT-333, a potent and selective STAT3 degrader, ensuring the compound's integrity through proper long-term storage is paramount to the success and reproducibility of experiments. This technical support center provides a comprehensive guide to the best practices for storing this compound, troubleshooting potential issues, and frequently asked questions regarding its handling.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound compound upon receipt?
A: Immediately upon receipt, it is crucial to store the solid compound in a tightly sealed container in a cool, dry, and dark place. While specific long-term storage data for solid this compound is not extensively published, general best practices for chemical storage should be followed.[1][2][3][4][5] This includes keeping it away from heat sources and direct sunlight.[3] For extended storage, maintaining a consistent, low-temperature environment is recommended.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: For this compound stock solutions, specific temperature and duration guidelines are available to maintain stability. A stock solution of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Adhering to these conditions is critical to prevent degradation and ensure the compound's efficacy in your experiments.
Q3: What is the best solvent for preparing this compound stock solutions?
A: While the provided search results do not specify a particular solvent for this compound, Dimethyl Sulfoxide (DMSO) is a common solvent for similar compounds in research. When using DMSO, be aware of its hygroscopic nature and potential for degradation over long periods at room temperature.[6][7] It is advisable to use anhydrous DMSO and store the resulting solution under the recommended conditions promptly.
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A: To preserve the integrity of your this compound stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to, which can contribute to degradation over time.
Q5: How should I label my this compound aliquots for storage?
A: Proper labeling is essential for good laboratory practice.[1][2] Each aliquot should be clearly labeled with the following information:
-
Compound Name (this compound)
-
Concentration
-
Date of Preparation
-
Solvent Used
-
Your Initials/Lab Identifier
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity in experiments. | Compound degradation due to improper storage. | - Verify the storage conditions and duration of your this compound stock solution against the recommended guidelines.- Prepare a fresh stock solution from solid compound.- If the issue persists, consider performing a quality control check on your solid this compound. |
| Visible precipitates in the stock solution upon thawing. | Poor solubility or compound precipitation out of solution. | - Gently warm the solution to room temperature and vortex to redissolve the compound.- If precipitates remain, the solution may be supersaturated or the compound may have degraded. Consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | Non-homogenous solution after thawing or degradation over time. | - Ensure the stock solution is completely thawed and vortexed thoroughly before each use to ensure homogeneity.- If the stock solution is approaching the end of its recommended storage period, prepare a fresh solution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of X g/mol ), you would weigh X mg of this compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Visualization
Troubleshooting Workflow for Stored this compound Solutions
Caption: Troubleshooting workflow for addressing experimental issues with stored this compound.
References
- 1. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 2. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: KT-333 Versus the Field of STAT3 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) has been a long and arduous journey. The emergence of KT-333, a targeted protein degrader, has introduced a novel modality in this competitive landscape. This guide provides an objective comparison of this compound with other STAT3 inhibitors, supported by available preclinical and clinical data, to aid in the evaluation of these therapeutic candidates.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and immunity. Its aberrant, constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a highly sought-after therapeutic target. For years, the development of direct STAT3 inhibitors has been challenging due to the shallow nature of its binding pockets. However, recent advancements have led to a diverse pipeline of molecules with various mechanisms of action, from small molecule inhibitors to antisense oligonucleotides and now, protein degraders.
The Competitors: A Diverse Armamentarium Against STAT3
This comparison focuses on this compound and a selection of other prominent STAT3 inhibitors that have reached clinical or late-stage preclinical development. These include:
-
Small Molecule Inhibitors:
-
Napabucasin (BBI608): Targets the SH2 domain and inhibits STAT3-mediated transcription.
-
OPB-31121 & OPB-51602: SH2 domain inhibitors.
-
C188-9 (TTI-101): A high-affinity SH2 domain binder.
-
Stattic: A widely used research tool that inhibits STAT3 dimerization.
-
YY002: A potent and selective inhibitor of both STAT3 Tyr705 and Ser727 phosphorylation.
-
-
Antisense Oligonucleotide:
-
Danvatirsen (AZD9150): A second-generation antisense oligonucleotide that targets STAT3 mRNA for degradation.
-
-
Decoy Oligonucleotides: Synthetic oligonucleotides that mimic STAT3's DNA binding site, sequestering the activated protein.
Mechanism of Action: A Tale of Two Strategies - Inhibition vs. Degradation
The fundamental difference between this compound and the other inhibitors lies in their mechanism of action. Traditional inhibitors aim to block a specific function of the STAT3 protein, such as its phosphorylation, dimerization, or DNA binding. In contrast, this compound, a heterobifunctional degrader, physically eliminates the entire STAT3 protein.
This fundamental difference has significant implications. By removing the entire protein, this compound can potentially overcome resistance mechanisms that may arise from mutations in the inhibitor binding site. Furthermore, eliminating the protein scaffold prevents both its canonical transcriptional functions and any non-canonical, scaffolding functions.
Performance Metrics: A Data-Driven Comparison
The following tables summarize key quantitative data for this compound and its competitors, providing a snapshot of their potency, selectivity, and clinical activity.
Table 1: In Vitro Potency and Selectivity
| Compound | Mechanism | Potency (IC50/DC50/Kd) | Cell Lines/Assay Conditions | Selectivity |
| This compound | STAT3 Degrader | DC50: 2.5 - 11.8 nM[1] | Anaplastic Large Cell Lymphoma (ALCL) cell lines[1] | Highly selective for STAT3 over other STAT family members.[1] |
| Napabucasin | SH2 Domain Inhibitor | IC50: 0.291 - 1.19 µM[2] | Various cancer stem-like cells[2] | Reported to inhibit STAT3-driven gene transcription. Limited data on direct STAT family selectivity. Also affects other pathways.[3] |
| OPB-31121 | SH2 Domain Inhibitor | Kd: ~10 nM[4] | In vitro binding assay[4] | Inhibits both STAT3 and STAT5 phosphorylation.[5] |
| C188-9 | SH2 Domain Inhibitor | Kd: 4.7 nM[3][6] | Microscale Thermophoresis[6] | Also shows activity against STAT1.[7] |
| Stattic | Dimerization Inhibitor | IC50: 5.1 µM[8][9] | Cell-free assay inhibiting phosphopeptide binding to STAT3 SH2 domain[8][9] | Highly selective over STAT1.[8] |
| YY002 | Dual Phosphorylation Inhibitor (Tyr705/Ser727) | Kd: 2.24 nM (SH2 domain)[10] | In vitro binding assay[10] | High selectivity against other STAT family proteins.[10][11] |
| Danvatirsen | Antisense Oligonucleotide | N/A | N/A | Selectively targets STAT3 mRNA.[12] |
| STAT3 Decoy ODN | DNA Binding Inhibitor | N/A | N/A | Selective for STAT3 over a mutated decoy.[13] Can also inhibit STAT1.[12] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | SU-DHL-1 xenograft (Female NOD SCID mice) | 5, 10, 15, 45 mg/kg, i.v., once a week for two weeks | 79.9% TGI at 5 mg/kg; complete tumor regression at 10, 15, and 45 mg/kg.[5] |
| Napabucasin | PaCa-2 xenografts (mice) | 20 mg/kg, i.p. | Significantly inhibits tumor growth, relapse, and metastasis.[2] |
| YY002 | PANC-1 xenograft (mice) | 20 mg/kg/day, oral | 93.56% TGI.[11] |
| STAT3 Decoy ODN | A549 lung tumor xenograft (nude mice) | Intratumoral injection | 69.5% inhibition of tumor growth.[9] |
| STAT3 Decoy ODN | U251 glioma xenograft (nude mice) | Intratumoral injection | 70.0% inhibition of tumor growth.[14] |
Table 3: Clinical Trial Highlights
| Compound | Phase | Indication(s) | Key Outcomes |
| This compound | Phase 1 (NCT05225584) | R/R Lymphomas, Large Granular Lymphocytic Leukemia, Solid Tumors | Generally well-tolerated with early signs of antitumor activity, including complete responses in Hodgkin's lymphoma and partial responses in CTCL.[8][14][15] Achieved up to 96% STAT3 degradation in peripheral blood mononuclear cells.[8] |
| Napabucasin | Phase 3 | Metastatic Colorectal Cancer, Pancreatic Cancer | Did not meet primary endpoint of overall survival in the overall population for colorectal cancer.[11] Phase 3 trial in pancreatic cancer was discontinued (B1498344) due to futility.[16] Showed some activity in a pSTAT3-positive subgroup of colorectal cancer patients.[11] |
| OPB-31121 | Phase 1 | Advanced Solid Tumors | MTD determined at 800 mg/day. Showed modest preliminary antitumor activity with stable disease in some patients.[7][13][17] Unfavorable pharmacokinetic profile reported in another Phase 1 study.[18] |
| Danvatirsen | Phase 1 & 2 | Advanced Solid Malignancies, Lymphoma, NSCLC | Well-tolerated as monotherapy and in combination with durvalumab.[19] Showed single-agent antitumor activity in refractory lymphoma and NSCLC.[4] Combination with durvalumab showed a 23% overall response rate in recurrent metastatic head and neck cancer.[20] |
| STAT3 Decoy ODN | Phase 0 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Intratumoral injection was safe and led to decreased expression of STAT3 target genes in tumors.[1][21][22] |
Experimental Protocols: A Look Under the Hood
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for key experiments used in the characterization of STAT3 inhibitors.
STAT3 Signaling Pathway
Key Experimental Assays
1. STAT3 Binding Assay (Fluorescence Polarization):
-
Principle: This assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.
-
Protocol Outline:
-
Recombinant STAT3 protein is incubated with the test compound.
-
A fluorescently labeled phosphotyrosine peptide probe is added.
-
The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the probe by the inhibitor.
-
2. Western Blot for STAT3 Phosphorylation and Degradation:
-
Principle: This technique is used to detect and quantify the levels of total STAT3 and its phosphorylated form (p-STAT3), or to confirm protein degradation.
-
Protocol Outline:
-
Cells are treated with the STAT3 inhibitor.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for total STAT3 and p-STAT3 (Tyr705).
-
A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used for detection. For degraders like this compound, a decrease in the total STAT3 band is expected.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cells are seeded in a multi-well plate and treated with a range of inhibitor concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent (MTT or CellTiter-Glo) is added.
-
The absorbance or luminescence is measured, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is calculated.
-
4. In Vivo Xenograft Studies:
-
Principle: To evaluate the anti-tumor efficacy of a STAT3 inhibitor in a living organism.
-
Protocol Outline:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are treated with the STAT3 inhibitor or a vehicle control.
-
Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Conclusion: A New Era in STAT3 Targeting
The landscape of STAT3-targeted therapies is diverse and rapidly evolving. While small molecule inhibitors have shown promise, they have also faced challenges with selectivity and clinical efficacy. Antisense oligonucleotides and decoy oligonucleotides represent alternative strategies with their own unique advantages and delivery considerations.
This compound, with its distinct protein degradation mechanism, offers a compelling new approach. The preclinical data demonstrating potent and selective degradation of STAT3, leading to complete tumor regression in some models, is highly encouraging. Early clinical data further support its potential, with evidence of target engagement and anti-tumor activity in heavily pre-treated patient populations.
However, the long-term safety and efficacy of this compound are still under investigation. Direct, head-to-head clinical trials will be the ultimate arbiter of its comparative effectiveness. For now, this guide provides a data-driven framework for researchers and drug developers to critically evaluate the current field of STAT3 inhibitors and make informed decisions in the pursuit of effective therapies for patients with STAT3-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Therapeutic effects of STAT3 decoy oligodeoxynucleotide on human lung cancer in xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of Stat3 with a decoy oligonucleotide abrogates head and neck cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effects of Decoy-ODN Targeting Activated STAT3 on Human Glioma Growth In Vivo | In Vivo [iv.iiarjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]
- 21. pnas.org [pnas.org]
- 22. selleckchem.com [selleckchem.com]
Efficacy of KT-333 vs. JAK inhibitors in lymphoma models
An Objective Comparison of KT-333 and JAK Inhibitors in Lymphoma Models for Researchers and Drug Development Professionals.
This guide provides a detailed comparison between this compound, a first-in-class STAT3 degrader, and Janus kinase (JAK) inhibitors, an established class of targeted therapies, for the treatment of lymphoma. The comparison is based on their distinct mechanisms of action, supported by preclinical and clinical data.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and JAK inhibitors lies in their approach to disrupting the JAK/STAT signaling pathway, a critical driver in many lymphomas.[1][2] JAK inhibitors block the enzymatic activity of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[3][4] In contrast, this compound eliminates the STAT3 protein entirely.
JAK Inhibitors: These small molecules act upstream by binding to JAK enzymes (JAK1, JAK2, JAK3, TYK2), preventing the phosphorylation of STAT proteins. This inhibition is reversible and concentration-dependent, effectively pausing the signaling cascade.[3]
This compound (STAT3 Degrader): this compound is a heterobifunctional small molecule that induces the degradation of STAT3.[5] It acts as a molecular glue, simultaneously binding to STAT3 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] This proximity tagging results in the ubiquitination of STAT3, marking it for destruction by the proteasome.[5] This event-driven mechanism removes the target protein, offering the potential for more profound and durable pathway inhibition than occupancy-driven inhibitors.
Preclinical Efficacy in Lymphoma Models
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various STAT3-dependent lymphoma models. While direct comparative studies are limited, data from separate experiments allow for an evaluation of their respective efficacies.
In Vitro Data
This compound has shown potent and selective degradation of STAT3, leading to growth inhibition in lymphoma cell lines.
| Compound | Cell Line | Lymphoma Type | Efficacy Metric (GI₅₀/DC₅₀) | Source |
| This compound | SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | GI₅₀: 11.8 ± 2.3 nM | [6] |
| This compound | Multiple ALCL lines | Anaplastic Large Cell Lymphoma (ALCL) | GI₅₀: 8.1 to 57.4 nM | [6] |
| This compound | Four ALCL lines | Anaplastic Large Cell Lymphoma (ALCL) | DC₅₀: 2.5 to 11.8 nM | [8] |
| Fedratinib | RUX-resistant BaF3 (JAK2 V617F) | N/A (Leukemia Model) | IC₅₀: 1552 nM | [9] |
| Ruxolitinib | RUX-sensitive BaF3 (JAK2 V617F) | N/A (Leukemia Model) | IC₅₀: 120 nM | [9] |
Note: GI₅₀ (50% growth inhibition) and DC₅₀ (50% degradation concentration) are distinct from IC₅₀ (50% inhibitory concentration), reflecting the different mechanisms of action.
In Vivo Data
In mouse xenograft models, this compound demonstrated robust and sustained anti-tumor activity.
| Compound | Model | Lymphoma Type | Key Finding | Source |
| This compound | SUP-M2 Xenograft (NOD SCID mice) | Anaplastic Large Cell Lymphoma | 10 mg/kg: 83.8% Tumor Growth Inhibition (TGI). 20-30 mg/kg: Complete tumor regression. | [6] |
| This compound | Mouse Xenograft Models | PTCL and CTCL | Proof-of-concept antitumor activity demonstrated. | [10] |
| Tofacitinib | Murine Xenograft Model | EBV+ T- and NK-cell Lymphomas | Inhibited tumor growth. | [11] |
Clinical Trial Data in Lymphoma
This compound is currently in a Phase 1a/1b clinical trial (NCT05225584), with encouraging early results in patients with relapsed/refractory lymphomas.[10][12] JAK inhibitors, such as ruxolitinib, are approved for other hematologic malignancies and have been investigated in lymphoma, though they are not a standard of care for most lymphoma subtypes.[13][14]
This compound Phase 1a/1b Trial (as of June 2024)
| Indication | Number of Patients (Evaluable) | Response | Source |
| Hodgkin Lymphoma | 3 | 2 Complete Responses (CR) | [10] |
| T-cell Lymphoma (TCL) | 9 | 4 Partial Responses (PR) | [10] |
| NK-cell Lymphoma (STAT3 mutant) | 1 | 1 Complete Response (CR) | [10] |
| Cutaneous T-cell Lymphoma (CTCL) | 5 | 2 Partial Responses (PR), 1 Stable Disease | [15] |
-
Pharmacodynamics: this compound achieved up to 95-98% mean maximum STAT3 degradation in peripheral blood mononuclear cells (PBMCs) at higher dose levels.[10][16][17] In tumor biopsies, it led to a robust reduction of STAT3 and phosphorylated STAT3 (pSTAT3).[16][18]
-
Safety: The treatment was generally well-tolerated, with most adverse events being Grade 1 or 2.[10][15] Dose-limiting toxicities (DLTs) were observed at higher dose levels.[10][17]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data.
This compound In Vivo Xenograft Study Protocol
A representative protocol for evaluating this compound in a lymphoma xenograft model is as follows:
-
Cell Culture: SUP-M2 anaplastic large cell lymphoma cells are cultured under standard conditions.
-
Animal Model: Female NOD SCID mice are used.
-
Tumor Implantation: SUP-M2 cells are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously once a week for two weeks at doses of 10, 20, and 30 mg/kg.[6]
-
Endpoint Analysis: Tumor volumes are measured regularly. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Complete regression is noted when tumors are no longer palpable.[6]
References
- 1. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. efmc-ismc.org [efmc-ismc.org]
- 17. Kymera Therapeutics Shares Phase 1 STAT3 Degrader this compound Data at EHA Meeting [synapse.patsnap.com]
- 18. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
Validating the Selectivity of KT-333 for STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KT-333, a first-in-class STAT3 degrader, with alternative STAT3-targeting approaches. The following sections detail the selectivity profile of this compound, supported by available experimental data, and provide methodologies for key validation experiments.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated therapeutic target in oncology and immunology. Its aberrant, constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, and immune evasion.[1] this compound is a heterobifunctional small molecule designed to induce the degradation of STAT3 protein through the ubiquitin-proteasome system.[2] This guide demonstrates that this compound exhibits a high degree of selectivity for STAT3 over other closely related STAT family members and the broader proteome, offering a promising therapeutic window.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that functions by simultaneously binding to STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.[2]
Caption: Mechanism of this compound induced STAT3 degradation.
Comparative Selectivity of this compound
The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. High selectivity minimizes off-target effects and associated toxicities.
Selectivity Against STAT Family Members
This compound has been engineered for high selectivity against STAT3, even among the highly homologous STAT family of proteins. While a direct head-to-head quantitative proteomics analysis comparing the degradation of all STAT family members by this compound is not publicly available in a consolidated format, preclinical data from mass spectrometry analysis in human peripheral blood mononuclear cells (PBMCs) demonstrated selective degradation of STAT3 over nearly 9,000 other proteins, including other STAT family members.[3]
For comparison, the STAT3 degrader SD-36 , which utilizes a cereblon (CRBN) E3 ligase ligand, also shows exceptional selectivity for STAT3. SD-36 degrades only STAT3 protein in cells and tumor tissues, with no measurable effect on other STATs.
| Compound | Target | Selectivity Profile | Reference |
| This compound | STAT3 | Highly selective for STAT3 over other STAT family members and the broader proteome based on mass spectrometry. | [3] |
| SD-36 | STAT3 | Degrades only STAT3 with no degradation of other STAT family members observed in cellular assays. |
Comparison with Other STAT3 Inhibitors
Small molecule inhibitors of STAT3 have been developed, but often face challenges with potency and selectivity. This table provides a qualitative comparison based on available data.
| Compound | Mechanism of Action | Reported Potency/Selectivity | Reference |
| This compound | STAT3 Degrader (PROTAC) | DC50 of 2.5 - 11.8 nM in anaplastic T-cell lymphoma (ALCL) cell lines. Highly selective. | [3] |
| SD-36 | STAT3 Degrader (PROTAC) | Potently induces STAT3 degradation; >1000-times more potent than its corresponding inhibitor (SI-109) in suppressing STAT3-dependent gene transcription. | |
| OPB-31121 | Small Molecule Inhibitor | Binds to the SH2 domain of STAT3. Phase I trials showed low bioavailability. | [4] |
| Stattic | Small Molecule Inhibitor | Inhibits STAT3 activation, dimerization, and nuclear translocation. | [4] |
| S3I-201 | Small Molecule Inhibitor | Inhibits STAT3 DNA-binding activity. | [4] |
Experimental Data Supporting this compound Selectivity
In Vitro Degradation
Preclinical studies have demonstrated potent and selective degradation of STAT3 by this compound in various cancer cell lines. In four anaplastic T-cell lymphoma (ALCL) cell lines, this compound exhibited a DC50 (concentration for 50% degradation) ranging from 2.5 to 11.8 nM.[3]
In Vivo Target Engagement and Tumor Growth Inhibition
Clinical trial data from a Phase 1 study (NCT05225584) has shown robust STAT3 degradation in patients.[1][5][6][7]
| Dose Level | Mean Maximum STAT3 Degradation in PBMCs | STAT3 Reduction in CTCL Tumor Biopsies | pSTAT3 Reduction in CTCL Tumor Biopsies | Reference |
| DL1-7 | 70% to 95% | - | - | [5][6] |
| DL4 | - | 69% | 87% | [5][6] |
| DL6 | - | 91% | 99% | [5][6] |
These data demonstrate a strong correlation between this compound exposure and target degradation in both peripheral blood and tumor tissue.[5][6]
Experimental Protocols
To validate the selectivity of a STAT3 degrader like this compound, a series of well-defined experiments are essential.
Western Blotting for STAT3 Degradation
This is a fundamental technique to quantify the reduction of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the STAT3 degrader (e.g., this compound) and a vehicle control for a specified time course (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for STAT3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the percentage of STAT3 remaining relative to the vehicle control.
Caption: Western Blotting workflow for STAT3 degradation analysis.
Global Proteomics by Mass Spectrometry
This method provides an unbiased assessment of protein degradation across the entire proteome.
Protocol:
-
Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse the cells and quantify the protein.
-
Digestion and Peptide Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins in each sample. Compare the protein levels in the degrader-treated samples to the vehicle control to identify off-target degradation.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the STAT3-PROTAC-E3 ligase complex in live cells.
Protocol:
-
Cell Line Engineering: Create a cell line that expresses a NanoLuc® luciferase-tagged STAT3 and a HaloTag®-tagged E3 ligase (e.g., VHL).
-
Assay Setup: Plate the engineered cells and treat them with a fluorescent HaloTag® ligand. Add serial dilutions of the PROTAC.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increased BRET signal indicates the proximity of the NanoLuc®-tagged STAT3 and the HaloTag®-tagged E3 ligase, confirming ternary complex formation.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Caption: Workflow for NanoBRET™ ternary complex formation assay.
Conclusion
The available data strongly support the high selectivity of this compound for the degradation of STAT3. Its mechanism as a PROTAC allows for potent and selective elimination of the target protein, which contrasts with the occupancy-driven pharmacology of traditional small molecule inhibitors. The experimental protocols outlined in this guide provide a framework for the rigorous validation of the selectivity of this compound and other targeted protein degraders. The continued clinical development of this compound holds promise for a new therapeutic paradigm in STAT3-driven diseases.[1][7]
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 7. Kymera Therapeutics Shares Phase 1 STAT3 Degrader this compound Data at EHA Meeting [synapse.patsnap.com]
A Comparative Analysis of KT-333's Cross-reactivity with STAT Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STAT3 degrader, KT-333, and its cross-reactivity with other members of the Signal Transducer and Activator of Transcription (STAT) family. The information presented is based on available preclinical data to assist researchers and drug development professionals in evaluating the selectivity of this compound.
Executive Summary
This compound is a potent and highly selective heterobifunctional small molecule designed to induce the degradation of STAT3.[1][2][3][4][5] Preclinical studies have demonstrated that this compound exhibits a high degree of selectivity for STAT3 over other proteins, including other members of the STAT family. This selectivity is attributed to the specific molecular interactions between this compound, STAT3, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While direct quantitative comparisons of degradation for all STAT family members are not publicly available, proteomics data confirms the high selectivity of this compound.
Selectivity Profile of this compound
Mass spectrometry-based proteomic analyses have been instrumental in defining the selectivity of this compound. In studies conducted on human peripheral blood mononuclear cells (PBMCs), this compound demonstrated the selective degradation of STAT3 over a vast proteome of nearly 9,000 proteins, which included other STAT family members.[2] This indicates a very low potential for off-target effects on other STAT proteins such as STAT1, STAT2, STAT4, STAT5A, STAT5B, and STAT6.
The structural basis for this high selectivity lies in the formation of the ternary complex between STAT3, this compound, and VHL. The specific amino acid residues at the interface between STAT3 and the VHL-KT-333 complex are not conserved across other STAT family members. This structural uniqueness is a key determinant of this compound's specificity for STAT3 degradation.
While specific quantitative degradation percentages for each STAT family member are not detailed in the available literature, the consistent reporting of high selectivity from proteomic screens provides strong evidence of minimal cross-reactivity.
Experimental Protocols
The selectivity of this compound was primarily assessed using advanced proteomic techniques. The following provides a general overview of the methodologies employed.
Tandem Mass Tag (TMT) Discovery Proteomics
This method allows for the relative quantification of thousands of proteins simultaneously across multiple samples.
Objective: To identify and quantify changes in protein abundance across the proteome of cells treated with this compound compared to control cells.
Methodology:
-
Cell Culture and Treatment: Human PBMCs or other relevant cell lines are cultured and treated with a specified concentration of this compound or a vehicle control for a defined period.
-
Protein Extraction and Digestion: Total protein is extracted from the cells, followed by reduction, alkylation, and enzymatic digestion (typically with trypsin) to generate peptides.
-
TMT Labeling: The resulting peptide mixtures from each sample are labeled with isobaric tandem mass tags (TMT). These tags have the same mass and chemical structure but contain different numbers of heavy isotopes, which allows for multiplexing of samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples are combined and analyzed by high-resolution LC-MS/MS. During fragmentation in the mass spectrometer, the TMT tags release reporter ions of different masses, allowing for the relative quantification of the peptides (and thus the proteins) from each original sample.
-
Data Analysis: The abundance of STAT3 peptides is compared to the abundance of peptides from other STAT family members and the broader proteome to determine the selectivity of degradation.
Visualizing the Mechanism of Action and Selectivity
To illustrate the signaling pathway and the specific action of this compound, the following diagrams are provided.
Caption: Mechanism of this compound-mediated STAT3 degradation.
Caption: Specificity of this compound within the STAT signaling cascade.
References
- 1. onclive.com [onclive.com]
- 2. Kymera Therapeutics Presents New Clinical Data from the [globenewswire.com]
- 3. Kymera Therapeutics Shares Phase 1 STAT3 Degrader this compound Data at EHA Meeting [synapse.patsnap.com]
- 4. Kymera Therapeutics to Present New Clinical Data from the [globenewswire.com]
- 5. SAFETY, PHARMACOKINETICS, PHARMACODYNAMICS AND CLINICAL ACTIVITY OF... - Shastri A - - Jun 13 2024 [library.ehaweb.org]
A Comparative Analysis of Phase 1 Clinical Trial Results for KT-333, a First-in-Class STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor that plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, contributing to tumor progression, immune evasion, and resistance to therapy.[1][2] Consequently, STAT3 has emerged as a high-priority target for anticancer drug development.[3]
Therapeutic strategies to inhibit STAT3 have evolved, encompassing antisense oligonucleotides that prevent its synthesis, small-molecule inhibitors that block its activity, and targeted protein degraders that eliminate the protein entirely.[1][4][5] KT-333 is a first-in-class, heterobifunctional small molecule designed to induce the degradation of STAT3.[2] This guide provides an objective comparison of the publicly available Phase 1 clinical trial data for this compound against other STAT3-targeting agents in clinical development, supported by experimental data and detailed methodologies.
Mechanism of Action: Visualizing STAT3 Inhibition Strategies
The following diagrams illustrate the canonical STAT3 signaling pathway and the distinct mechanisms by which different therapeutic modalities, including this compound, inhibit its function.
Experimental Protocols
This compound: Phase 1a/1b Clinical Trial (NCT05225584)
This ongoing, open-label, first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of this compound.[6]
-
Study Design : The trial consists of a Phase 1a dose-escalation component followed by a Phase 1b dose-expansion phase.[6]
-
Patient Population : Patients with relapsed or refractory (R/R) B- and T-cell lymphomas, Hodgkin's lymphoma, large granular lymphocytic leukemia (LGL-L), and advanced solid tumors who have failed at least two prior systemic therapies.[6]
-
Drug Administration : this compound is administered as an intravenous (IV) infusion on Days 1, 8, 15, and 22 of a 28-day cycle.[6]
-
Primary Endpoints : To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability profile.[6]
-
Secondary & Exploratory Endpoints : To characterize the PK profile of this compound, evaluate its PD effects (including STAT3 protein degradation in peripheral blood mononuclear cells [PBMCs]), and assess preliminary antitumor activity (response rates).[6] Blood samples are collected in Cycles 1 and 2 to measure this compound plasma concentrations and changes in STAT3 protein expression.[6]
Comparator Agent Protocols (Summary)
-
Danvatirsen (AZD9150) : The Phase 1b/2 trial in combination with durvalumab enrolled patients with recurrent metastatic head and neck cancer.[7] The Phase 1 study in Japan enrolled patients with advanced solid malignancies refractory to standard therapy, who received either danvatirsen monotherapy or in combination with durvalumab.[8]
-
OPB-111077 : The first-in-human Phase 1 trial involved an initial dose-escalation phase in patients with unselected advanced cancers, followed by a dose-expansion phase.[9][10] Patients received oral OPB-111077 daily in 28-day cycles.[9][10]
Comparative Data on STAT3 Inhibitors
The following tables summarize the characteristics and clinical trial results for this compound and key comparator STAT3 inhibitors.
Table 1: Characteristics of Investigational STAT3 Inhibitors
| Drug Name | Modality / Mechanism of Action | Company / Developer |
| This compound | Targeted Protein Degrader : Heterobifunctional molecule that recruits the VHL E3 ligase to ubiquitinate and degrade STAT3.[2][11][12] | Kymera Therapeutics |
| Danvatirsen (AZD9150) | Antisense Oligonucleotide : Inhibits the production of the STAT3 protein by targeting its mRNA.[7] | Ionis Pharmaceuticals / AstraZeneca |
| OPB-111077 | Small-Molecule Inhibitor : Orally available agent that inhibits STAT3 and mitochondrial oxidative phosphorylation.[9][13] | Otsuka Pharmaceutical |
| Napabucasin (BBI608) | Small-Molecule Inhibitor : Cancer stemness inhibitor that suppresses STAT3-mediated transcription.[5] | Boston Biomedical |
Table 2: Comparative Phase 1/2 Efficacy Results
| Drug / Regimen | Indication(s) | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) / Disease Control Rate (DCR) |
| This compound (Monotherapy) | Hodgkin's Lymphoma (R/R) | 3 | -- | 2 (67%) | -- | -- |
| NK-cell Lymphoma (R/R, STAT3-mutant) | 1 | 100% | 1 (100%) | 0 | -- | |
| Cutaneous T-cell Lymphoma (CTCL) (R/R) | 9 | 44% | 0 | 4 (44%) | -- | |
| Solid Tumors (R/R) | 13 | -- | 0 | 0 | Stable disease noted[14] | |
| Danvatirsen + Durvalumab | Head & Neck Cancer (R/R metastatic) | -- | 23% | 7% | 16% | -- |
| Pancreatic Cancer (PDAC) | 23 | 0% | 0% | 0% | 4-month DCR: 17.4%[15] | |
| Non-Small Cell Lung Cancer (NSCLC) | 6 | 0% | 0% | 0% | 4-month DCR: 66.7%[15] | |
| OPB-111077 (Monotherapy) | Advanced Cancers (unselected) | 145 | Modest Activity | 0 | 1 (DLBCL) | SD in 7 patients for ≥8 cycles[9][10][13] |
| Acute Myeloid Leukemia (AML) (R/R) | 12 | 25% | -- | -- | -- | |
| OPB-111077 + B-R ¹ | DLBCL (R/R) | 16 | 62.5% | 43.8% | 18.7% | -- |
¹ B-R: Bendamustine and Rituximab Data for this compound is from the ongoing Phase 1 trial as of June 2024.[14][16] Data for Danvatirsen and OPB-111077 are from their respective published trials.[7][9][10][15][17][18]
Table 3: Comparative Safety & Tolerability
| Drug / Regimen | Maximum Tolerated Dose (MTD) / Tested Doses | Common Adverse Events (Grade 1-2) | Dose-Limiting Toxicities (DLTs) |
| This compound | Dose escalation ongoing (up to Dose Level 7)[16] | Stomatitis, fatigue, constipation, nausea, anemia.[6][14] | Grade 3 stomatitis, arthralgia (in LGL-L patients), Grade 3 fatigue.[16] |
| Danvatirsen | Not specified in available results. | Monotherapy/Combo : Decreased platelet count, increased liver enzymes (ALT/AST).[8] | Grade 3 increased ALT/AST and eosinophilia (1 patient).[8] |
| OPB-111077 | Monotherapy : 250 mg daily.[9][10] | Nausea, fatigue, vomiting.[9][10] | Observed at 300 mg and 400 mg daily doses.[9][10] |
| OPB-111077 + B-R | Recommended dose: 400 mg OPB-111077 + 120 mg/m² Bendamustine.[18] | Nausea, lymphopenia, leukopenia.[18] | Neutropenia, anorexia.[18] |
Table 4: Pharmacodynamic (PD) and Pharmacokinetic (PK) Profile of this compound (Phase 1)
| Parameter | Key Finding |
| STAT3 Degradation | Achieved up to 95% mean maximum STAT3 degradation in peripheral blood mononuclear cells (PBMCs) at dose level 7.[16] |
| Pathway Inhibition | Demonstrated transcriptional downregulation of the canonical STAT3 target gene SOCS3.[6] |
| Biomarker Modulation | Resulted in dose-dependent downregulation of STAT3-regulated inflammatory biomarkers C-reactive protein (CRP) and serum amyloid A (SAA).[6] |
| Immunomodulation | Induced an IFN-γ stimulated gene signature in peripheral blood and tumor tissue, suggesting a favorable immunomodulatory response. |
| Pharmacokinetics | Showed linear PK, with plasma exposure increasing in a dose-dependent manner and reaching levels predicted to be efficacious.[6] |
Summary and Conclusion
The initial Phase 1 data for the STAT3 degrader this compound are promising, demonstrating a clear proof-of-mechanism with profound and dose-dependent STAT3 degradation in humans. This potent target engagement has translated into encouraging early signs of antitumor activity, most notably complete responses in heavily pretreated patients with Hodgkin's lymphoma and a STAT3-mutant NK-cell lymphoma.[16] The safety profile of this compound appears manageable, with most adverse events being low-grade.[6][14]
In comparison, other STAT3 inhibitors have shown varied success. The antisense oligonucleotide danvatirsen demonstrated a notable improvement in response rates when combined with an immune checkpoint inhibitor in head and neck cancer, although it did not yield objective responses in a trial for pancreatic and lung cancer.[15] The small-molecule inhibitor OPB-111077 showed modest activity as a monotherapy in a broad cancer population but has demonstrated more significant efficacy in combination regimens for specific hematologic malignancies like DLBCL.[9][18]
The distinct mechanism of this compound—eliminating the entire STAT3 protein rather than inhibiting its production or function—may offer a more profound and durable pathway blockade. The data suggest that targeted protein degradation is a viable and potent strategy for addressing previously "undruggable" transcription factors like STAT3.[6] As dose escalation continues, the full data set from the completed Phase 1 trial, expected in late 2024, will be critical in further defining the therapeutic potential of this compound across various cancers.[14][16]
References
- 1. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Global STAT3 Inhibitor Clinical Trials Insight 2028 [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]
- 8. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human Phase I Study of OPB-111077, a Small-Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. investing.com [investing.com]
- 15. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 16. onclive.com [onclive.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. ashpublications.org [ashpublications.org]
A Comparative Guide to Biomarkers for Predicting Response to KT-333
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to KT-333, a first-in-class STAT3 degrader, with alternative therapies for select hematological malignancies. The information is intended to support research and drug development efforts in oncology.
Introduction to this compound
This compound is an investigational targeted protein degrader that selectively induces the degradation of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. STAT3 is a transcription factor that, when aberrantly activated, plays a crucial role in the proliferation, survival, and immune evasion of various cancer cells[3][4][5]. This compound is a heterobifunctional small molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome[1][6]. This disruption of the JAK/STAT signaling pathway has shown promise in preclinical models and early clinical trials for the treatment of hematologic malignancies such as Peripheral T-Cell Lymphoma (PTCL), Cutaneous T-Cell Lymphoma (CTCL), and Large Granular Lymphocytic Leukemia (LGL-L), as well as solid tumors[7][8][9].
Potential Biomarkers for Predicting Response to this compound
Several potential biomarkers are being investigated to predict which patients are most likely to respond to this compound therapy. These can be broadly categorized into direct target engagement, pathway modulation, and broader genomic and immune signatures.
Table 1: Potential Biomarkers for this compound Response
| Biomarker Category | Specific Biomarker | Rationale |
| Direct Target Engagement | STAT3 Protein Levels | Measurement of STAT3 degradation in PBMCs and tumor tissue directly confirms the drug's mechanism of action. |
| Phosphorylated STAT3 (pSTAT3) | Increased pSTAT3 indicates an activated STAT3 pathway, which is the primary target of this compound. Approximately 70% of human cancers show elevated pSTAT3 levels. | |
| Genomic Alterations | STAT3 Mutations | A complete response was observed in a patient with NK-cell lymphoma harboring a STAT3 mutation, suggesting these mutations may confer sensitivity. |
| Downstream Pathway Modulation | SOCS3 Gene Expression | Downregulation of this canonical JAK/STAT3 target gene correlates with STAT3 protein degradation and pathway inhibition[10][11]. |
| Inflammatory Cytokines | Dose-dependent downregulation of C-reactive protein and serum amyloid A protein has been observed, indicating a systemic anti-inflammatory effect[10]. | |
| Immune Microenvironment | IFN-γ Stimulated Gene Signature | Induction of this signature, which is predictive of sensitivity to anti-PD-1 therapy, suggests a potential for combination therapies and a favorable immunomodulatory response[11][12]. |
Experimental Data and Methodologies
The clinical development of this compound is ongoing, with the Phase 1a/1b clinical trial (NCT05225584) providing initial data on its safety, pharmacokinetics, and pharmacodynamics[7][9].
Table 2: Summary of Pharmacodynamic Data for this compound from Phase 1 Trial
| Dose Level (DL) | Mean Maximum STAT3 Degradation in PBMCs (Cycle 1) |
| DL1 | 69.9%[10] |
| DL2 | 73.5%[10] |
| DL3 | 79.9%[10] |
| DL4 | 86.6%[10] |
| DL7 | Up to 95%[11] |
Note: Data is compiled from interim analyses of the NCT05225584 trial.
Table 3: Preliminary Clinical Activity of this compound
| Cancer Type | Response | Dose Level |
| Classical Hodgkin's Lymphoma (cHL) | 2 Complete Responses | DL4[7] |
| NK-cell Lymphoma (with STAT3 mutation) | 1 Complete Response | DL7[13] |
| Cutaneous T-cell Lymphoma (CTCL) | 1 Partial Response | DL2[10] |
Experimental Protocols
-
STAT3 Protein Quantification: Changes in STAT3 protein expression in Peripheral Blood Mononuclear Cells (PBMCs) and tumor biopsies are measured using targeted mass spectrometry[10][11].
-
Gene Expression Analysis: Whole blood and tumor biopsy RNA sequencing is performed to measure mRNA levels of STAT3-regulated targets, such as SOCS3, and to identify gene signatures like the IFN-γ stimulated gene signature[10][11].
-
Plasma Biomarker Analysis: Plasma levels of inflammatory biomarkers, including C-reactive protein and serum amyloid A, are measured using Luminex assays[10].
Visualizing the Science Behind this compound
To better understand the mechanism of action and the experimental approach to identifying biomarkers for this compound, the following diagrams are provided.
Comparison with Alternative Therapies
This compound is being developed for hematological malignancies where several treatment options already exist. The following tables provide a comparison of this compound with current standard-of-care and emerging therapies for PTCL, CTCL, and LGL-L.
Table 4: Comparison of Therapies for Peripheral T-Cell Lymphoma (PTCL)
| Therapy | Mechanism of Action | Common Biomarkers for Response | Reported Efficacy (Overall Response Rate) |
| This compound (Investigational) | STAT3 Protein Degrader | STAT3 mutation, pSTAT3 levels, SOCS3 expression, IFN-γ signature | Early data promising, but ORR not yet established. |
| CHOP/CHOEP | Combination Chemotherapy | None well-established; sometimes GATA3/TBX21 expression is considered.[14] | 50-70% in aggressive subtypes, but responses are often not durable.[15] |
| Brentuximab Vedotin | Anti-CD30 Antibody-Drug Conjugate | CD30 expression (>10%)[16] | 86% in relapsed/refractory ALCL; lower in other CD30+ PTCL subtypes.[17] |
| HDAC Inhibitors (e.g., Romidepsin, Belinostat) | Histone Deacetylase Inhibition | Epigenetic mutations (e.g., TET2, IDH2, DNMT3A) are being explored.[18] | ~25-35% in relapsed/refractory PTCL.[18] |
Table 5: Comparison of Therapies for Cutaneous T-Cell Lymphoma (CTCL)
| Therapy | Mechanism of Action | Common Biomarkers for Response | Reported Efficacy (Overall Response Rate) |
| This compound (Investigational) | STAT3 Protein Degrader | STAT3 mutation, pSTAT3 levels, SOCS3 expression, IFN-γ signature | Partial response observed in a Phase 1 trial.[10] |
| Topical Corticosteroids/Phototherapy | Anti-inflammatory/Apoptotic | Primarily clinical stage | Effective in early-stage disease. |
| Mogamulizumab | Anti-CCR4 Monoclonal Antibody | CCR4 expression | ~30-40% in relapsed/refractory CTCL. |
| HDAC Inhibitors (e.g., Vorinostat, Romidepsin) | Histone Deacetylase Inhibition | None well-established | ~24-34% in advanced CTCL.[2] |
Table 6: Comparison of Therapies for Large Granular Lymphocytic Leukemia (LGL-L)
| Therapy | Mechanism of Action | Common Biomarkers for Response | Reported Efficacy (Overall Response Rate) |
| This compound (Investigational) | STAT3 Protein Degrader | STAT3 mutation (present in >50% of cases)[3] | Currently under investigation in a Phase 1 trial. |
| Methotrexate | Immunosuppressant | None well-established | ~61.5-74.4%[3] |
| Cyclophosphamide | Alkylating Agent | None well-established | ~61.5-74.4%[3] |
| Cyclosporine | Calcineurin Inhibitor | None well-established | ~61.5-74.4%[3] |
Conclusion
This compound represents a novel approach to treating STAT3-dependent malignancies by directly targeting the STAT3 protein for degradation. Early clinical data are encouraging, demonstrating target engagement and preliminary anti-tumor activity. The identification and validation of predictive biomarkers, such as STAT3 mutations, pSTAT3 levels, and specific gene expression signatures, will be crucial for optimizing patient selection and realizing the full potential of this therapeutic strategy. Compared to existing therapies, this compound offers a distinct mechanism of action that may overcome resistance to conventional treatments. Further clinical investigation is warranted to establish the efficacy of this compound and its associated biomarkers in larger patient populations.
References
- 1. New and emerging therapies in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. Promising Therapies for Cutaneous T-cell Lymphoma Treatment [delveinsight.com]
- 5. Therapeutic approaches in the front-line for patients with PTCL | VJHemOnc [vjhemonc.com]
- 6. Investigating New Treatments for Rare Skin Lymphomas - News Center [news.feinberg.northwestern.edu]
- 7. pagepress.org [pagepress.org]
- 8. nccn.org [nccn.org]
- 9. UpToDate 2018 [doctorabad.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ashpublications.org [ashpublications.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. bloodcancerunited.org [bloodcancerunited.org]
- 14. Biomarker-driven management strategies for peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Frontiers | Emerging predictive biomarkers for novel therapeutics in peripheral T-cell and natural killer/T-cell lymphoma [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Advances and Personalized Approaches in the Frontline Treatment of T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Long-Term Efficacy and Safety of the STAT3 Degrader KT-333 and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical long-term efficacy and safety of KT-333, a novel STAT3 degrader, with alternative STAT3 inhibitors, AZD9150 and Stattic. The information is intended to assist researchers and drug development professionals in evaluating these compounds for further investigation.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a critical role in the development and progression of various human cancers, including hematologic malignancies.[1][2] Its involvement in tumor cell proliferation, survival, and immune evasion has made it an attractive target for cancer therapy.[1][3] This guide focuses on this compound, a targeted protein degrader, and compares its preclinical profile with two other STAT3 inhibitors, AZD9150 and Stattic, which employ different mechanisms of action.
Mechanism of Action
The three compounds discussed in this guide inhibit STAT3 signaling through distinct mechanisms.
This compound: A Heterobifunctional STAT3 Degrader.[1]
This compound is a heterobifunctional small molecule that induces the degradation of the STAT3 protein.[1][4] It functions by simultaneously binding to STAT3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This proximity leads to the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This targeted protein degradation approach aims to eliminate the entire STAT3 protein, thereby preventing its signaling functions.[1]
AZD9150: An Antisense Oligonucleotide.
AZD9150 is a second-generation antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) of STAT3.[5][6] By binding to the STAT3 mRNA, AZD9150 prevents the translation of the mRNA into the STAT3 protein, thereby reducing the overall levels of STAT3 in the cell.[5]
Stattic: A Small Molecule Inhibitor.
Stattic is a small molecule that directly inhibits the function of the STAT3 protein.[7][8] It specifically targets the SH2 domain of STAT3, which is crucial for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[7][8] By binding to the SH2 domain, Stattic prevents these critical steps in the STAT3 signaling pathway.[7]
References
- 1. Facebook [cancer.gov]
- 2. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. d-nb.info [d-nb.info]
- 7. Stattic | Cell Signaling Technology [cellsignal.com]
- 8. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to STAT3 Degraders: In Vitro and In Vivo Correlation for KT-333
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-in-class STAT3 degrader, KT-333, with the alternative STAT3 degrader, SD-36. The information presented herein is intended to offer an objective overview of their performance based on available preclinical data, facilitating informed decisions in research and drug development. This document details in vitro and in vivo data, experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to STAT3 and Targeted Degradation
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and survival.[1] Aberrant STAT3 activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] Historically, STAT3 has been considered an "undruggable" target due to the difficulty in developing specific inhibitors.[2][3] The emergence of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), has offered a novel and promising strategy to eliminate pathogenic proteins like STAT3.[4]
This compound is a potent and selective heterobifunctional small molecule degrader of STAT3.[1] It works by binding to both STAT3 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][4] This guide will compare the preclinical profile of this compound with that of SD-36, another well-characterized STAT3 degrader.[4]
In Vitro Data Comparison: this compound vs. SD-36
The following tables summarize the available quantitative in vitro data for this compound and SD-36, focusing on their potency in degrading STAT3 and inhibiting cancer cell growth in various hematologic malignancy cell lines.
Table 1: STAT3 Degradation Potency (DC50)
| Compound | Cell Line | DC50 (nM) | Additional Notes |
| This compound | Anaplastic Large Cell Lymphoma (ALCL) lines (4 lines) | 2.5 - 11.8 | Data from four different ALCL cell lines.[5] |
| SD-36 | MOLM-16 (Acute Myeloid Leukemia) | 0.12 µM (120 nM) | Estimated DC50 value.[6] |
| SU-DHL-1 (Anaplastic Large Cell Lymphoma) | 17 nM | ||
| SUP-M2 (Anaplastic Large Cell Lymphoma) | 1.2 µM (1200 nM) |
Table 2: Anti-proliferative Activity (GI50/IC50)
| Compound | Cell Line | GI50/IC50 (nM) |
| This compound | Multiple ALCL cell lines | 8.1 - 57.4 |
| SD-36 | MOLM-16 (Acute Myeloid Leukemia) | 35 |
| Leukemia and Lymphoma cell lines | < 2000 |
In Vivo Data Comparison: this compound vs. SD-36
The in vivo efficacy of this compound and SD-36 has been evaluated in mouse xenograft models of hematologic cancers. The data highlights their ability to induce tumor regression at well-tolerated doses.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | SU-DHL-1 (ALCL) | Intermittent dosing | Tumor regression with ~90% STAT3 degradation for ~48h.[5] |
| SD-36 | MOLM-16 (AML) | 25-100 mg/kg, i.v. | Complete and long-lasting tumor regression.[7][8] |
| SU-DHL-1 (ALCL) | 100 mg/kg, i.v. (day 1, 3, 5/week) | Complete tumor regression.[8] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these compounds, the following diagrams illustrate the STAT3 signaling pathway and a typical workflow for assessing targeted protein degraders.
Caption: STAT3 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating targeted protein degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for the key assays mentioned in this guide.
Western Blot for STAT3 Degradation
This protocol outlines the procedure for detecting and quantifying total and phosphorylated STAT3 levels in cell lysates.
-
Cell Lysis:
-
Culture cancer cell lines to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, SD-36, or vehicle control for the desired time period.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total STAT3 or phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize STAT3 levels to a loading control (e.g., GAPDH or β-actin).
-
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound, SD-36, or vehicle control and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
-
Mouse Xenograft Model for Lymphoma
This protocol describes the establishment of a subcutaneous lymphoma xenograft model to evaluate the in vivo efficacy of STAT3 degraders.[13][14][15][16][17]
-
Cell Preparation and Implantation:
-
Harvest lymphoma cells (e.g., SU-DHL-1) during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 106 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
-
Compound Administration:
-
Administer this compound, SD-36, or vehicle control to the mice via the appropriate route (e.g., intravenous or intraperitoneal) and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control group.
-
Pharmacokinetic Analysis using LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for quantifying drug concentrations in biological matrices.[18][19][20][21][22]
-
Sample Collection:
-
Collect blood samples from treated mice at various time points into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
-
Sample Preparation:
-
Perform protein precipitation to remove larger molecules from the plasma samples.
-
Add an internal standard to the samples for accurate quantification.
-
-
LC-MS Analysis:
-
Inject the prepared samples into a liquid chromatography system to separate the analyte of interest from other components.
-
Introduce the separated components into a mass spectrometer for detection and quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the compound.
-
Determine the concentration of the compound in the plasma samples by comparing their response to the standard curve.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Conclusion
This guide provides a comparative overview of the preclinical data for the STAT3 degraders this compound and SD-36. Both molecules demonstrate potent in vitro and in vivo activity against hematologic malignancies driven by aberrant STAT3 signaling. The provided experimental protocols offer a framework for the evaluation of these and other targeted protein degraders. The continued investigation and clinical development of compounds like this compound hold significant promise for the treatment of cancers that have been historically difficult to address with conventional therapies.[23][24][25][26]
References
- 1. MTT (Assay protocol [protocols.io]
- 2. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. kymeratx.com [kymeratx.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 14. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Establishment and Characterization of a Reliable Xenograft Model of Hodgkin Lymphoma Suitable for the Study of Tumor Origin and the Design of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Kymera Therapeutics Presents New Clinical Data from the [globenewswire.com]
- 24. Paper: Safety, Pharmacokinetics, Pharmacodynamics and Clinical Activity of this compound, a Targeted Protein Degrader of STAT3, in Patients with Relapsed or Refractory Lymphomas, Leukemia, and Solid Tumors [ash.confex.com]
- 25. This compound: a first-in-class STAT3 degrader | VJHemOnc [vjhemonc.com]
- 26. Safety, PK, PD, Clinical Activity of this compound in Adult Patients with Refractory Lymphoma, Large Granular Lymphocytic Leukemia, Solid Tumors [clin.larvol.com]
Safety Operating Guide
Proper Disposal of KT-333: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the STAT3 protein degrader KT-333, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. As a potent small molecule inhibitor, this compound and its associated waste require careful handling and disposal as hazardous chemical waste. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
This compound is a novel therapeutic compound designed to target and degrade the STAT3 protein, a key player in various cellular processes, including those linked to cancer.[1] Due to its bioactive nature, all materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste. Disposal should align with federal, state, and local regulations, as well as institutional policies for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation or exposure.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.
-
Select a waste container that is compatible with the chemical nature of the waste. For instance, do not use metal containers for corrosive waste.[2] The original shipping container can be a suitable option if it is in good condition.[2]
-
Ensure the container has a secure, leak-proof screw-on cap.[3] Containers with corks or parafilm are not acceptable for hazardous waste.[3]
2. Labeling of Hazardous Waste Containers:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2]
-
The label must include the full chemical name, "this compound," and the names of any other constituents in the waste mixture. Do not use abbreviations or chemical formulas.[4]
-
Clearly indicate the hazards associated with the waste (e.g., Toxic).[2]
3. Accumulation and Storage of this compound Waste:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[2]
-
The SAA must be under the control of the personnel generating the waste.[2]
-
Keep the waste container closed at all times, except when adding waste.[3][4]
-
Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
4. Disposal of Different Forms of this compound Waste:
| Waste Type | Disposal Procedure |
| Unused/Expired this compound (Solid) | Dispose of the solid reagent in its original manufacturer's container. Ensure the container is properly labeled as hazardous waste. |
| This compound Solutions (Liquid) | Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Contaminated Lab Supplies (Solid) | Double-bag items such as gloves, absorbent paper, and pipette tips in clear plastic bags to allow for visual inspection.[3] Label the bag with a hazardous waste tag. |
| Contaminated Sharps | Dispose of needles, syringes, and other sharps contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof. |
| Empty this compound Containers | Unless the container held an acutely toxic substance, it can be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous waste. |
5. Arranging for Waste Pickup:
-
Once the waste container is nearly full (approximately 90%), or if waste generation is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound, the following diagrams illustrate the general workflow for hazardous chemical disposal and the STAT3 signaling pathway.
Caption: General workflow for the safe disposal of hazardous laboratory chemicals.
Caption: this compound targets STAT3 for proteasomal degradation, inhibiting gene expression.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and detailed information.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
